Product packaging for (1S)-trans-Y-Cyhalothrin(Cat. No.:)

(1S)-trans-Y-Cyhalothrin

Cat. No.: B13841363
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-XRKWRXIISA-N
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Description

Historical Context and Evolution of Synthetic Pyrethroid Insecticides

The journey of synthetic pyrethroid insecticides began with the study of natural pyrethrins (B594832), compounds extracted from chrysanthemum flowers, which were recognized for their insecticidal properties. wikipedia.orgmdpi.com Early research in the 1920s elucidated the structure of these natural compounds, paving the way for synthetic analogues. wikipedia.org A significant breakthrough occurred in the 1960s and 1970s with the invention of compounds like resmethrin (B1680537) and bioresmethrin, which offered greater insecticidal activity and lower mammalian toxicity than their natural counterparts. mdpi.comnih.gov

The evolution continued with the development of more photostable pyrethroids, such as permethrin (B1679614), cypermethrin, and deltamethrin, making them suitable for agricultural use. nih.govacs.org The initial synthetic pyrethroids were often complex mixtures of multiple isomers. plantgrowthhormones.comwikipedia.org Over time, research focused on isolating the most potent isomers. Cyhalothrin (B162358), developed in 1977, was a mixture of four stereoisomers. who.int Subsequent advancements led to lambda-cyhalothrin (B1674341), which contains only the two most active isomers, effectively doubling the insecticidal activity compared to the original cyhalothrin mixture. plantgrowthhormones.comwikipedia.org This progression culminated in the isolation of gamma-cyhalothrin (B44037), a single, highly active stereoisomer, representing a refined and more potent form of its predecessors. fmc.com This historical drive towards isomeric purity underscores the industry's continuous effort to enhance insecticidal efficacy and safety. mdpi.com

Fundamental Principles of Chirality and Enantiomerism in Agrochemical Science

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. numberanalytics.com This "handedness" arises from the presence of a chiral center, typically a carbon atom bonded to four different groups. acs.org The resulting mirror-image molecules are called enantiomers. chiralpedia.com While enantiomers share the same physical and chemical properties in an achiral environment, they can interact differently with other chiral molecules, such as the enzymes and receptors found in biological systems. numberanalytics.comacs.org

In agrochemical science, this principle is of paramount importance. numberanalytics.com Often, only one enantiomer of a chiral pesticide is responsible for the desired biological activity, while the other may be less active, inactive, or even contribute to unintended toxic effects on non-target organisms. numberanalytics.comchiralpedia.comwiley-vch.de For instance, the insecticidal activity of pyrethroids is highly stereospecific, with some isomers being significantly more potent than others. oup.com The use of racemic mixtures, which contain equal amounts of all enantiomers, can therefore be inefficient and lead to a higher chemical load in the environment. chiralpedia.com The development of single-enantiomer agrochemicals allows for more precise targeting of pests, potentially reducing application rates and minimizing environmental impact. chiralpedia.commdpi.com

Rationale for Focused Research on (1S)-trans-Y-Cyhalothrin: A Stereospecific Approach to Pest Management

The focused research on specific stereoisomers like this compound is driven by the quest for more efficient and selective pest control. Cyhalothrin itself is a complex molecule with multiple chiral centers, resulting in several possible stereoisomers. wikipedia.orgoup.com Research has demonstrated that the insecticidal activity of these isomers varies significantly. wikipedia.orgoup.com

Lambda-cyhalothrin is an enriched formulation containing a pair of the most biologically active isomers of cyhalothrin. fao.org Further refinement led to gamma-cyhalothrin, which is a single, highly potent isomer. fmc.com This isomer, (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate, is considered one of the most potent pyrethroid insecticides available. fmc.com The designation "this compound" refers to a specific stereoisomer of lambda-cyhalothrin. cymitquimica.com

The rationale for focusing on a single, highly active isomer is clear:

Enhanced Efficacy: By isolating the most potent isomer, a higher level of insecticidal activity can be achieved at lower application rates compared to mixtures of isomers. plantgrowthhormones.comfmc.com

Reduced Environmental Load: Using only the active ingredient minimizes the introduction of less active or inactive chemical forms into the environment. chiralpedia.com

Improved Selectivity: A stereospecific approach can lead to greater selectivity, reducing the impact on non-target organisms. mdpi.com

This stereospecific approach represents a move towards "green chemistry" in agriculture, aiming to develop pesticides that are more effective and have a more favorable environmental profile. chiralpedia.com

Overview of Research Domains and Outline Structure

The study of this compound and related chiral pyrethroids encompasses several key research domains. These include the synthesis and characterization of individual isomers, the evaluation of their biological activity against target pests, and the assessment of their environmental fate and potential ecotoxicological effects. mdpi.commdpi.com Research also delves into the mechanisms of action at the molecular level, particularly the interaction with insect nerve channels, which is responsible for their insecticidal effect. wikipedia.orgbigpesticides.com

This article provides a focused exploration of the chemical compound this compound. The structure of this article is designed to provide a comprehensive understanding of this specific stereoisomer within the broader context of chiral agrochemicals and synthetic pyrethroids. The preceding sections have introduced the historical development of pyrethroids and the fundamental principles of chirality. The subsequent sections will not be covered in this article but would logically delve into the detailed chemistry, biological activity, and environmental aspects of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19ClF3NO3 B13841363 (1S)-trans-Y-Cyhalothrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H19ClF3NO3

Molecular Weight

449.8 g/mol

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1

InChI Key

ZXQYGBMAQZUVMI-XRKWRXIISA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

Advanced Stereoselective Synthesis and Isomeric Characterization of 1s Trans Y Cyhalothrin

Enantioselective Synthetic Pathways and Methodologies

The synthesis of (1S)-trans-γ-Cyhalothrin, which possesses the (1R,3R) configuration in the cyclopropane (B1198618) ring and an (S)-configuration at the α-cyano center, necessitates precise control over stereochemistry. wikipedia.org Industrial processes often focus on strategies that can be consolidated to enhance scalability and reduce solvent usage and the isolation of intermediates. google.com

Asymmetric Catalysis in the Synthesis of Chiral Precursors

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure compounds, including the precursors for pyrethroid insecticides. numberanalytics.comacs.org This approach utilizes a chiral catalyst to guide a chemical reaction, leading to a product with a high enantiomeric excess. numberanalytics.com The synthesis of the chiral cyanohydrin portion of γ-cyhalothrin is a key application of this methodology.

The asymmetric addition of cyanide to 3-phenoxybenzaldehyde (B142659) is a critical step in forming the (S)-α-cyano-3-phenoxybenzyl alcohol moiety. benthamdirect.com Research has explored the use of metal(salen) complexes, such as those involving titanium and vanadium, as asymmetric catalysts for this transformation. benthamdirect.com These catalysts facilitate the enantioselective addition of a cyanide source to the aldehyde, yielding the desired (S)-cyanohydrin with high optical purity. benthamdirect.comeuropa.eu For instance, a titanium complex with an (R,R)-cyclohexanediamine derivative has been shown to effectively catalyze the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes, achieving a 90% enantiomeric excess. europa.eu

Table 1: Asymmetric Catalysts in Pyrethroid Precursor Synthesis
Catalyst TypeReactionKey FeatureAchieved Enantiomeric Excess (ee)Reference
Titanium(salen) complexesAsymmetric addition of cyanide to 3-phenoxybenzaldehydeEnables synthesis of (S)-2-hydroxy-(3-phenoxyphenyl)acetonitrile derivativesNot specified in provided text benthamdirect.com
Vanadium(salen) complexesAsymmetric addition of cyanide to 3-phenoxybenzaldehydeConsidered for commercial viability based on asymmetric induction and costNot specified in provided text benthamdirect.com
Titanium complex with (R,R)-cyclohexanediamine derivativeAsymmetric addition of trimethylsilyl cyanide to aldehydesHighly effective at room temperature in low concentrations90% europa.eu

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are another established method for inducing stereoselectivity in chemical reactions. This strategy involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While specific examples directly pertaining to the synthesis of (1S)-trans-γ-cyhalothrin were not detailed in the provided search results, the use of chiral auxiliaries is a well-known strategy in asymmetric synthesis. For instance, in the synthesis of other complex molecules, chiral auxiliaries have been used to create stereocenters with high diastereoselectivity.

Biocatalytic Approaches to Enantiopure Cyhalothrin (B162358) Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity. researchgate.netnih.gov

Lipases are a class of enzymes that have been successfully employed in the enantioselective synthesis of pyrethroid intermediates. researchgate.nettandfonline.com For example, the enantioselective hydrolysis of a racemic acetate (B1210297) precursor using a lipase (B570770) from Chromobacterium sp. has been shown to produce the corresponding alcohol with moderate enantioselectivity. tandfonline.com Another significant industrial application of biocatalysis is the use of hydroxynitrile lyase for the production of (S)-m-phenoxybenzaldehyde cyanohydrin, a key intermediate for pyrethroids, on a multi-ton scale. nih.gov Ketoreductases (KREDs) are another class of enzymes that have been engineered for the asymmetric synthesis of chiral alcohols, which can serve as precursors in various chemical syntheses. acs.orgmdpi.com

Table 2: Biocatalytic Methods for Pyrethroid Intermediates
BiocatalystReaction TypeSubstrateProductKey FindingReference
Lipase from Chromobacterium sp.Enantioselective hydrolysisRacemic acetate of a pyrethroid alcohol precursorEnantiopure alcoholModerate enantioselectivity (E value = 25-28) tandfonline.com
Hydroxynitrile lyaseAddition of HCN to an aldehydem-phenoxybenzaldehyde(S)-m-phenoxybenzaldehyde cyanohydrinSuccessfully implemented on a multi-ton industrial scale nih.gov
Ketoreductases (KREDs)Asymmetric reductionKetone precursorsChiral alcoholsEngineered KREDs can achieve high conversions and optical purities (>90%) mdpi.com

Isomeric Purity Assessment and Stereochemical Integrity Evaluation

Ensuring the final product consists solely of the desired (1S)-trans-γ-cyhalothrin isomer is paramount. This requires sophisticated analytical techniques capable of separating and quantifying stereoisomers.

Advanced Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation.

High-performance liquid chromatography (HPLC) with a chiral column is a widely used method. For instance, direct determination of the enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile, a key pyrethroid intermediate, can be achieved without derivatization using a Chiralcel OJ column. nih.govresearchgate.net For the final product, enantioselective LC-MS/MS methods have been developed to differentiate γ-cyhalothrin from the other isomers of lambda-cyhalothrin (B1674341). eurl-pesticides.eu These methods often employ polysaccharide-based CSPs, such as those with cellulose (B213188) derivatives, which have proven effective in separating pyrethroid isomers. eurl-pesticides.euresearchgate.net Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) has also emerged as a powerful tool for the fast and efficient chiral separation of pesticides, including cyhalothrin isomers. researchgate.neteurl-pesticides.eu

Gas chromatography (GC) with a chiral column is another valuable technique. For the analysis of pyrethroid enantiomers, a BGB-172 column, which contains a cyclodextrin-based chiral selector, has been used to separate the enantiomers of several pyrethroids, including cyhalothrin. researchgate.net

Table 3: Chiral Chromatographic Methods for Cyhalothrin Isomers
TechniqueChiral Stationary Phase (CSP)AnalyteKey FeatureReference
Chiral HPLCChiralcel OJ (Daicel)α-hydroxy-3-phenoxybenzeneacetonitrileDirect analysis without derivatization nih.govresearchgate.net
Chiral LC-MS/MSCellulose-based (e.g., CHIRAL ART Cellulose-SB)γ-cyhalothrin and λ-cyhalothrin isomersBaseline separation of isomers in various matrices eurl-pesticides.eu
SFC-MS/MSPolysaccharide-based (e.g., Chiralcel OD-H)λ-cyhalothrin enantiomersFast and highly efficient separation researchgate.neteurl-pesticides.eu
Chiral GC-MS/MSBGB-172 (cyclodextrin-based)Cyhalothrin enantiomersSimultaneous separation of multiple pyrethroid enantiomers researchgate.net

Spectroscopic Methodologies for Stereochemical Elucidation (e.g., Chiral NMR, Vibrational Circular Dichroism)

While chromatography is excellent for separation and quantification, spectroscopic methods are crucial for the absolute configuration determination of chiral molecules.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity, often with the aid of chiral shift reagents. psu.edu Proton NMR, in combination with computational modeling, has been used to understand the molecular basis of chiral recognition by polysaccharide-based stationary phases used in chromatography. acs.org

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. ebrary.netresearchgate.netrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net This technique is universally applicable to all chiral molecules and provides a detailed stereochemical fingerprint. ebrary.net By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a molecule can be unambiguously assigned. ebrary.net While specific VCD studies on (1S)-trans-γ-cyhalothrin were not found in the search results, the technique has been successfully applied to other chiral pesticides like cis-permethrin (B1144874) and malathion. researchgate.net

Process Optimization and Scalability Challenges in Industrial Synthesis

The industrial production of (1S)-trans-γ-cyhalothrin, the single, most insecticidally active isomer of cyhalothrin, is a complex undertaking that requires precise control over stereochemistry. Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges in terms of cost-effectiveness, yield, purity, and waste management. Process optimization has therefore focused on developing efficient, scalable, and economically viable manufacturing routes that circumvent the limitations of earlier synthetic methods.

A primary challenge in the industrial synthesis of single-isomer pyrethroids is the cost and complexity associated with obtaining optically pure starting materials and controlling the stereochemistry throughout the manufacturing process. google.comgoogle.com Early methods for producing γ-cyhalothrin often relied on the use of expensive, optically active cyanohydrins, which were not economically feasible for large-scale production. google.comgoogle.com Consequently, significant research and development efforts have been directed towards innovative processes that avoid such costly intermediates.

A key breakthrough in the industrial synthesis of γ-cyhalothrin was the development of a multi-step process that allows for the separation and enrichment of the desired isomer from a diastereoisomeric mixture. This process, detailed in several patents, forms the basis of modern industrial production. google.comgoogle.comgoogle.com

The core industrial process can be summarized in the following key stages:

Chlorination: The synthesis begins with the chlorination of a specific chiral precursor, 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid, to produce its highly reactive acid chloride. google.comevitachem.com

Esterification: The resulting acid chloride is then reacted (esterified) with 3-phenoxybenzaldehyde in the presence of a cyanide source, such as sodium cyanide. This step creates a diastereoisomeric mixture of 1R cyhalothrin isomers. google.comevitachem.com

Epimerization and Crystallization-Induced Resolution: This is the most critical stage for process optimization. The diastereoisomeric mixture undergoes a process called epimerization, where the stereochemistry at the α-cyano carbon is inverted. By carefully controlling the reaction conditions, the least soluble diastereoisomer, which is the desired (1S)-trans-γ-cyhalothrin, is induced to crystallize out of the solution, effectively separating it from the other, more soluble isomers. google.comgoogle.comevitachem.com

Process Optimization Strategies

The optimization of various reaction parameters is crucial for maximizing the yield and purity of the final product.

Table 1: Optimized Parameters in the Industrial Synthesis of (1S)-trans-Y-Cyhalothrin

Parameter Optimized Condition Purpose Source(s)
Reaction Temperature -10°C to 10°C Controls reaction rate and selectivity during esterification and epimerization. google.comgoogle.com
pH Adjustment pH 9-13 Facilitates the separation of the aqueous phase after esterification, prior to crystallization. google.com
Crystallization Seeding Addition of 1% to 90% γ-cyhalothrin seed Initiates and controls the crystallization of the desired isomer, improving purity and yield. google.comgoogle.com
Solvent Hexane (B92381) Provides the medium for the reaction and crystallization. google.com

| Epimerization Arrest | Addition of acid (e.g., HCl, H₂SO₄) | Stops the epimerization reaction once a sufficient yield of the crystalline product is achieved. | google.comgoogle.com |

Scalability Challenges

Scaling up the synthesis of (1S)-trans-γ-cyhalothrin from the laboratory to industrial volumes introduces several significant challenges:

Stereochemical Control: Maintaining a high enantiomeric excess (>98%) on a large scale is a primary difficulty. vulcanchem.com Any deviation in reaction conditions can lead to the formation of unwanted isomers, reducing the potency of the final product and requiring difficult and costly purification steps.

Crystallization and Filtration: The physical process of crystallization must be precisely controlled. Factors such as cooling rate, agitation, and seed crystal characteristics can dramatically affect the crystal size, shape, and purity. On a large scale, ensuring uniform conditions throughout a massive reactor is challenging. Subsequent filtration and drying of the crystalline solid must be efficient to maximize recovery. google.com

Solvent and Reagent Handling: Industrial production involves handling large quantities of solvents like hexane and toxic reagents such as sodium cyanide. This necessitates robust safety protocols and infrastructure to protect workers and the environment. Efficient solvent recovery and recycling systems are essential for economic viability and to minimize environmental impact.

Impurity Profile: The manufacturing process must be optimized to minimize the formation of impurities. fao.org Different industrial routes, such as those developed by Syngenta and Bharat Rasayan, present trade-offs between the number of process steps, solvent consumption, and the purity of the final product. For instance, a more extended, multi-step process may yield higher purity but at the cost of increased complexity and solvent usage.

Analytical Monitoring: Rigorous quality control is paramount. Advanced analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are required for in-process monitoring and final product certification. vulcanchem.com These methods are used to precisely determine the isomeric ratio and ensure that the final product meets stringent purity specifications. vulcanchem.comeurl-pesticides.eu

Table 2: Comparison of Industrial Synthesis Approaches

Method Key Features Advantages Disadvantages Source(s)
Syngenta Method Six-step sequence with separate epimerization. Higher purity (>99.5%). Requires complex solvent recovery systems.
Bharat Method Three-step route merging synthesis and epimerization. Reduced solvent use (by ~40%). May have a different impurity profile.

| One-Pot Process | Combines esterification and epimerization/crystallization. | Increased efficiency, reduced intermediate handling and waste. | Requires very tight control over process parameters. | google.comgoogle.com |

Molecular Mechanisms of Insecticidal Action and Stereochemical Specificity of 1s Trans Y Cyhalothrin

Detailed Interactions with Voltage-Gated Sodium Channels in Insect Nervous Systems

The primary target of (1S)-trans-γ-cyhalothrin, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) in the nervous systems of insects. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials, the electrical signals that travel along nerves. nih.govnih.gov By interfering with the normal function of these channels, (1S)-trans-γ-cyhalothrin disrupts nerve impulses, leading to paralysis and eventual death of the insect. researchgate.net

Allosteric Modulation and Kinetic Alterations of Sodium Channel Gating

(1S)-trans-γ-cyhalothrin acts as an allosteric modulator of voltage-gated sodium channels. This means it binds to a site on the channel protein that is distinct from the actual pore through which sodium ions pass. nih.gov This binding event modifies the channel's gating kinetics, which are the processes of opening (activation) and closing (inactivation). nih.govnih.gov

Specifically, pyrethroids like γ-cyhalothrin bind preferentially to the open state of the sodium channel. nih.govresearchgate.net This interaction stabilizes the channel in its open conformation, significantly slowing down the inactivation process. The result is a prolonged influx of sodium ions into the neuron. inchem.org This persistent depolarization leads to a state of hyperexcitability, causing repetitive firing of the neuron. sci-hub.semdpi.com Eventually, this uncontrolled nerve activity leads to paralysis and death of the insect. researchgate.net The action of pyrethroids is use-dependent, meaning their effect is more pronounced when the nerve cells are actively firing and the sodium channels are frequently opening. researchgate.net

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Binding

Computational modeling and molecular docking studies have been instrumental in elucidating the binding sites of pyrethroids on the voltage-gated sodium channel. These studies predict that pyrethroids bind within a hydrophobic cavity of the channel. nih.gov Two primary putative binding sites, often referred to as PyR1 and PyR2, have been identified. researchgate.netsemanticscholar.org

PyR1 is located at the interface between domains II and III of the sodium channel protein. It involves interactions with the S4-S5 linker helix in domain II, as well as helices IIS5, IIS6, and IIIS6. nih.govsemanticscholar.org

PyR2 is found at the interface of domains I and II, involving the S4-S5 linker of domain I and helices IS5, IS6, and IIS6. researchgate.netsemanticscholar.org

These binding sites are situated in lipid-exposed regions of the channel, which facilitates access for lipophilic molecules like γ-cyhalothrin. nih.gov The binding of the insecticide within these pockets is thought to physically impede the conformational changes required for the channel to close, thus stabilizing the open state. nih.gov The models also help explain the species selectivity of pyrethroids, as variations in the amino acid residues within these binding sites between insects and mammals can account for differences in toxicity. nih.gov

Electrophysiological Characterization of Sodium Channel Current Modulation in Target Pest Neurons

Electrophysiological studies provide direct evidence of the effects of (1S)-trans-γ-cyhalothrin on neuronal function. Using techniques such as patch-clamp recordings on isolated insect neurons, researchers can measure the sodium currents flowing through individual voltage-gated sodium channels. researchgate.net

These studies have demonstrated that application of pyrethroids, including cyhalothrin (B162358) isomers, leads to a characteristic prolongation of the sodium "tail current". inchem.org This tail current represents the flow of sodium ions that continues after the neuron's membrane potential has been repolarized. In a normal neuron, this current is very brief as the sodium channels quickly inactivate. However, in the presence of pyrethroids, the slowed inactivation results in a significantly extended tail current. inchem.org

For example, neurophysiological assays on the fall armyworm have shown a dramatic reduction in neuronal sensitivity to λ-cyhalothrin in resistant strains, indicating the direct impact of the insecticide at the target site. researchgate.net These electrophysiological techniques are crucial for understanding the precise changes in channel kinetics and for characterizing the development of insecticide resistance at the molecular level. researchgate.net

Stereochemical Influence on Receptor Binding Affinity and Insecticidal Efficacy

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. researchgate.netwho.int Cyhalothrin has three chiral centers, meaning it can exist in eight different stereoisomers. researchgate.netmontana.edu (1S)-trans-γ-Cyhalothrin is a single, specific isomer, and its high efficacy is a direct result of its unique three-dimensional structure.

Comparative Analysis of Isomeric Binding Profiles and Pharmacological Responses

The interaction between pyrethroid isomers and the voltage-gated sodium channel is highly stereospecific. inchem.org Research has shown that only certain stereoisomers possess significant insecticidal activity. researchgate.net For cyhalothrin, the isomer with the highest insecticidal activity is the 1R, 3R, αS-enantiomer, which is also known as gamma-cyhalothrin (B44037). researchgate.net

In contrast, isomers with the 1S configuration at the cyclopropane (B1198618) ring are generally considered to have little to no insecticidal activity. sci-hub.sewho.int In fact, some non-insecticidal 1S isomers can even act as antagonists, blocking the action of the active 1R isomers by competing for the same binding site without modifying the channel's function. inchem.org This highlights the precise geometric fit required for a pyrethroid molecule to effectively modulate the sodium channel.

The table below illustrates the general relationship between stereochemistry and insecticidal activity for pyrethroids.

Stereochemical FeatureGeneral Impact on Insecticidal Activity
1R-configuration Typically associated with high insecticidal activity. who.int
1S-configuration Generally results in low or no insecticidal activity. who.int
Cis-isomers Often more potent in agricultural applications. nih.gov
Trans-isomers Frequently preferred for household use due to different activity profiles. nih.gov

Structure-Activity Relationships (SAR) Dictated by Stereochemistry

The structure-activity relationship (SAR) for pyrethroids is strongly governed by stereochemistry. The specific spatial arrangement of the functional groups in (1S)-trans-γ-cyhalothrin is critical for its potent insecticidal properties. The "trans" configuration refers to the orientation of substituents on the cyclopropane ring. montana.edu

The key structural features required for high insecticidal activity in many pyrethroids include:

A 1R-configuration at the C-1 position of the cyclopropane ring. montana.edu

A gem-dimethyl substitution at the C-2 position of the cyclopropane ring. montana.edu

The insecticidal efficacy is a result of a combination of factors including the molecule's ability to penetrate the insect's cuticle, its resistance to metabolic breakdown, and most importantly, its affinity for the target site on the voltage-gated sodium channel. Stereochemistry plays a pivotal role in this last and most crucial step. montana.edu

Exploration of Secondary Target Sites and Off-Target Effects at the Cellular Level in Insects

General studies on pyrethroids have indicated potential interactions with other ion channels at the cellular level. These include:

Voltage-Gated Calcium and Chloride Channels: Some pyrethroids have been shown to affect calcium (Ca²⁺) and chloride (Cl⁻) channels. nih.gov Disruption of Ca²⁺ channels can interfere with a multitude of cellular processes, including neurotransmitter release. nih.gov Alterations in Cl⁻ channel function, particularly those gated by neurotransmitters like GABA, can also lead to nerve excitation by inhibiting the normal hyperpolarizing influx of chloride ions. nih.gov

GABA-Gated Chloride Channels: The gamma-aminobutyric acid (GABA) receptor is a key inhibitory neurotransmitter receptor in the insect central nervous system. Some studies have proposed that Type II pyrethroids may act as antagonists of GABA-mediated inhibition, contributing to their neurotoxic effects. nih.govnih.gov

Other Neurological Pathways: Research has also explored pyrethroid effects on nicotinic cholinergic transmission and noradrenaline release, though these are generally considered secondary to the primary action on sodium channels. nih.gov

Beyond the nervous system, insecticides can induce off-target effects at a broader cellular level. Studies using insect cell lines, such as Sf9 (from Spodoptera frugiperda) and SL-1 (from Spodoptera litura), have demonstrated that various insecticidal compounds can trigger cellular stress responses and programmed cell death (apoptosis). mdpi.com For example, natural product insecticides like azadirachtin (B1665905) and camptothecin (B557342) have been shown to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation in insect cells. mdpi.com While direct studies on (1S)-trans-Y-Cyhalothrin are scarce, it is plausible that high, non-physiological concentrations could elicit similar cytotoxic responses in insect cells.

Comparative Insecticidal Potency and Spectrum across Diverse Arthropod Pests

The insecticidal activity of pyrethroids is highly dependent on the molecule's three-dimensional structure, a property known as stereochemical specificity. inchem.orgmontana.edu Cyhalothrin has three chiral centers, leading to the possibility of eight different stereoisomers. montana.edu The insecticidal potency varies dramatically among these isomers, with the majority of the activity residing in only one or two specific forms. who.int

Research has consistently shown that the insecticidal efficacy of pyrethroids is primarily associated with the (1R) configuration at the cyclopropane ring and the cis geometry of the substituents on that ring. nih.govmichberk.com The (S) configuration at the α-cyano group of the alcohol moiety also generally confers higher insecticidal activity for Type II pyrethroids. nih.govnih.gov Consequently, the most active isomer of cyhalothrin is gamma-cyhalothrin, which has a (1R)-cis-αS configuration. wikipedia.orgmichberk.com

The this compound isomer, possessing both the less active (1S) and trans configurations, is expected to have significantly lower insecticidal potency compared to its (1R)-cis counterpart. The (1S) isomers are often described as inactive or possessing negligible insecticidal effect, and in some cases, can even block the action of the more toxic (1R) isomers at the sodium channel target site. inchem.orgsci-hub.se

Table 1: Relative Insecticidal Activity of Pyrethroid Stereoisomers This table provides a generalized comparison based on established principles of pyrethroid stereochemistry. Specific activity ratios can vary by insect species and specific compound.

Stereochemical ConfigurationGeneral Insecticidal ActivityRationale
(1R)-cis-αS HighestPossesses the optimal stereochemistry at all three chiral centers for potent interaction with the insect sodium channel. nih.govmichberk.com
(1R)-trans-αS Moderate to LowThe trans configuration is less effective than the cis configuration. nih.govmichberk.com
(1S)-cis-αR Low to NegligibleThe (1S) configuration at the cyclopropane ring dramatically reduces insecticidal activity. inchem.orgnih.gov
(1S)-trans-αR NegligibleCombines two less active configurations (1S and trans), resulting in minimal to no insecticidal effect. inchem.orgnih.gov

The active forms of cyhalothrin (lambda-cyhalothrin and gamma-cyhalothrin) are known for their broad-spectrum activity against a wide array of arthropod pests in agricultural and public health settings. herts.ac.ukresearchgate.netinchem.org This efficacy allows for the control of chewing and sucking insects across various orders. Due to the low intrinsic potency of the (1S)-trans isomer, its spectrum of activity at standard application rates would be considered negligible.

Table 2: Spectrum of Arthropod Pests Controlled by Active Cyhalothrin Isomers (Lambda- and Gamma-Cyhalothrin) The this compound isomer is not expected to be effective against these pests at practical field concentrations.

OrderCommon Pest ExamplesCrops/Environment Affected
Lepidoptera Cotton Bollworm (Helicoverpa armigera), Armyworms (Mythimna separata), Cabbage Moths, Cutworms nih.govinchem.orgmdpi.comCotton, Cereals, Vegetables, Soybeans
Hemiptera Aphids (Aphis gossypii), Leafhoppers, Bean Bugs (Riptortus pedestris), Whiteflies (Bemisia tabaci) nih.govherts.ac.ukmdpi.comCotton, Vegetables, Soybeans, Cereals
Coleoptera Colorado Potato Beetle, Flea Beetles, Blister Beetles herts.ac.ukinchem.orgmdpi.comPotatoes, Vegetables
Diptera Mosquitoes (Anopheles gambiae, Culex quinquefasciatus), Flies herts.ac.ukpomais.comnih.govPublic Health, Animal Health
Acari Spider Mites (Tetranychus urticae) wikipedia.orgmdpi.comCotton, Vegetables, Pome Fruit

Quantitative Structure Activity Relationships Qsar and Cheminformatics of 1s Trans Y Cyhalothrin

Development and Validation of QSAR Models for Stereoselective Insecticidal Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of (1S)-trans-Y-Cyhalothrin and other pyrethroids, QSAR models are crucial for understanding the stereoselective nature of their insecticidal action. The development of robust QSAR models for pyrethroids involves a multi-step process that includes descriptor calculation, variable selection, model building, and rigorous validation.

The insecticidal activity of pyrethroids is highly dependent on their three-dimensional structure. Therefore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods build a statistical correlation between the biological activity of a series of compounds and their 3D molecular properties, such as steric and electrostatic fields.

For a series of pyrethroid analogs, including different stereoisomers, a 3D-QSAR model can be developed to predict their insecticidal potency. The alignment of the molecules is a critical step in this process, as it determines how the molecular fields are compared. The (1S)-trans configuration of Y-Cyhalothrin would be a key determinant in its alignment within a QSAR model.

Table 1: Exemplary Statistical Parameters for a 3D-QSAR Model of Pyrethroid Stereoisomers

ParameterValueDescription
q² (cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (non-cross-validated r²)> 0.6Represents the goodness of fit of the model to the training set data.
r²_pred (external validation)> 0.6Shows the predictive power of the model for an external test set of compounds.
SEE (Standard Error of Estimate)Low valueIndicates the precision of the predictions.
F-valueHigh valueRepresents the statistical significance of the model.

The validation of these models is paramount to ensure their predictive power. Internal validation is often performed using the leave-one-out or leave-many-out cross-validation techniques. External validation involves predicting the activity of a set of compounds that were not used in the model development. A well-validated QSAR model can then be used to predict the insecticidal activity of novel pyrethroid stereoisomers, including analogs of this compound.

Pharmacophore Modeling and In Silico Ligand Design Principles for Enhanced Selectivity

Pharmacophore modeling is a powerful tool in drug and pesticide design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrethroids, the pharmacophore for insecticidal activity is defined by the spatial arrangement of features that interact with the binding site on the insect voltage-gated sodium channel.

The key pharmacophoric features for pyrethroids generally include:

A gem-dimethyl group on the cyclopropane (B1198618) ring: This feature is crucial for proper orientation and binding.

An ester linkage: This connects the acid and alcohol moieties of the molecule.

A cyano group (for Type II pyrethroids): This group is present in cyhalothrin (B162358) and is a key determinant of its mode of action.

The stereochemistry of this compound is critical in defining the precise geometry of its pharmacophore. The "trans" configuration at the cyclopropane ring and the "S" configuration at the alpha-cyano carbon position the key functional groups in a specific orientation that is thought to be optimal for interaction with the insect sodium channel.

In silico ligand design based on these pharmacophore models aims to enhance the selectivity of pyrethroids for insect sodium channels over their mammalian counterparts. This can be achieved by introducing modifications to the molecular structure that favor binding to the insect channel while disfavoring binding to the mammalian channel. For example, subtle changes in the substituents on the aromatic ring or modifications to the ester linkage can influence selectivity.

Table 2: Key Pharmacophoric Features and Their Role in Pyrethroid Activity

Pharmacophoric FeatureRole in Activity
Gem-dimethyl groupSteric bulk and orientation
Ester linkageStructural scaffold
Aromatic ringsHydrophobic interactions and π-π stacking
α-cyano groupInteraction with specific residues in the binding pocket
Stereochemistry at chiral centersDefines the precise 3D arrangement of features

Predictive Modeling of Stereoisomer-Dependent Efficacy and Binding Affinities

Predictive modeling plays a crucial role in understanding the differences in efficacy and binding affinities among pyrethroid stereoisomers. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and its protein target, the voltage-gated sodium channel.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For pyrethroid stereoisomers, docking studies can reveal how subtle differences in their 3D structure affect their binding mode and affinity. For instance, the (1S)-trans configuration of Y-Cyhalothrin may allow for more favorable interactions with specific amino acid residues in the binding pocket of the insect sodium channel compared to other stereoisomers.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. MD simulations can be used to assess the stability of the docked complex and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. These simulations can help to explain why some stereoisomers are more potent insecticides than others.

Table 3: Hypothetical Binding Affinities of Cyhalothrin Stereoisomers to an Insect Sodium Channel Model

StereoisomerPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -10.5 Phe, Leu, Ile
(1R)-trans-Y-Cyhalothrin-9.8Phe, Leu
(1S)-cis-Y-Cyhalothrin-8.5Leu, Val
(1R)-cis-Y-Cyhalothrin-9.2Phe, Ile

Note: The values in this table are for illustrative purposes and are not based on actual experimental data for Y-Cyhalothrin.

These predictive models are essential for the rational design of new pyrethroid insecticides with improved efficacy and selectivity. By understanding the molecular basis of stereoisomer-dependent activity, chemists can design new compounds with optimized stereochemistry for enhanced insecticidal potency.

Chemoinformatic Analysis of this compound Analogs and Derivatives

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatic analysis can be used to explore the chemical space around this molecule and to identify novel analogs and derivatives with potentially improved properties.

One common chemoinformatic approach is similarity searching, which involves searching a chemical database for compounds that are structurally similar to a query molecule. By analyzing the biological activity of the retrieved compounds, it is possible to identify structure-activity relationships and to guide the design of new analogs.

Another powerful technique is the generation and analysis of molecular fingerprints. Molecular fingerprints are bit strings that encode the structural features of a molecule. By comparing the fingerprints of different molecules, it is possible to quantify their structural similarity and to build predictive models of their biological activity.

Furthermore, chemoinformatic tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. This information is crucial for assessing the potential environmental fate and non-target toxicity of these compounds.

Table 4: Example of Chemoinformatic Descriptors for Pyrethroid Analogs

DescriptorDescriptionImportance
Molecular WeightThe mass of the molecule.Influences absorption and distribution.
LogPA measure of lipophilicity.Affects membrane permeability and bioavailability.
Number of Hydrogen Bond Donors/AcceptorsIndicates the potential for hydrogen bonding.Influences solubility and binding affinity.
Polar Surface AreaA measure of the polar surface of the molecule.Related to membrane penetration.
Rotatable BondsThe number of bonds that can rotate freely.Affects conformational flexibility.

By applying these chemoinformatic approaches, researchers can systematically explore the structure-activity landscape of this compound analogs and derivatives, leading to the identification of new compounds with enhanced insecticidal activity and improved environmental profiles.

Biochemical and Genetic Basis of Insecticide Resistance to 1s Trans Y Cyhalothrin

Metabolic Resistance Mechanisms in Insect Populations

Metabolic resistance involves the enhanced ability of insects to detoxify or sequester insecticides before they can reach their target site in the nervous system. This is often achieved through the overexpression or increased efficiency of specific detoxification enzymes.

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. nih.govmdpi.commyspecies.info In the context of resistance to (1S)-trans-γ-cyhalothrin, P450s are key players in its detoxification. nih.govnih.gov The overexpression of certain P450 genes is a common mechanism of pyrethroid resistance in many insect species. nih.govplos.org

Research on lambda-cyhalothrin (B1674341), a mixture of isomers containing (1S)-trans-γ-cyhalothrin, has shown that increased P450 activity is a primary mechanism for resistance. researchgate.net For example, in resistant strains of Ceratitis capitata, the overexpression of the CYP6A51 gene has been linked to lambda-cyhalothrin resistance. researchgate.net Similarly, studies on Spodoptera frugiperda have identified the overexpression of multiple P450 genes, such as CYP337B5 and CYP321B1, in lambda-cyhalothrin-resistant strains. nih.gov The use of P450 inhibitors, like piperonyl butoxide (PBO), can significantly increase the toxicity of lambda-cyhalothrin in resistant insects, further confirming the role of P450s in detoxification. nih.gov

Besides P450s, Carboxylesterases (CaEs) and Glutathione (B108866) S-Transferases (GSTs) are also important enzyme families involved in the detoxification of insecticides. nih.govmdpi.com

Carboxylesterases (CaEs) contribute to resistance by hydrolyzing the ester bond in pyrethroid molecules, rendering them non-toxic. Overexpression of CaEs has been implicated in resistance to various pyrethroids in a range of insect pests.

Glutathione S-Transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics by catalyzing their conjugation with glutathione, making them more water-soluble and easier to excrete. mdpi.com Several studies have demonstrated the involvement of GSTs in resistance to lambda-cyhalothrin. For instance, a study on Cydia pomonella identified a delta class GST, CpGSTd1, that is upregulated upon exposure to lambda-cyhalothrin and can metabolize the insecticide. nih.gov Similarly, research on Plutella xylostella has shown that PxGSTD3 is associated with resistance to and detoxification of lambda-cyhalothrin. figshare.com The mechanism can involve both direct metabolism of the insecticide and protection against oxidative stress induced by insecticide exposure. mdpi.com

Enzyme FamilyProposed Role in (1S)-trans-γ-Cyhalothrin ResistanceExample of Associated Genes
Cytochrome P450sOxidative metabolism and detoxificationCYP6A51, CYP337B5, CYP321B1
CarboxylesterasesHydrolysis of the ester linkage-
Glutathione S-TransferasesConjugation with glutathione for excretion, sequestration, and protection against oxidative stressCpGSTd1, PxGSTD3

Modern genomic techniques, such as transcriptomics (RNA-seq) and proteomics, have provided a comprehensive view of the molecular changes associated with insecticide resistance. plos.orgmdpi.comnih.gov These approaches allow for the simultaneous analysis of thousands of genes and proteins, revealing complex regulatory networks involved in resistance to compounds like lambda-cyhalothrin. nih.govplos.org

Transcriptomic studies of lambda-cyhalothrin-resistant insect populations have consistently shown the upregulation of numerous detoxification genes, including those encoding P450s, GSTs, and CaEs. nih.govnih.gov For example, an integrative analysis of the transcriptome and proteome of lambda-cyhalothrin-resistant Lygus pratensis identified the significant upregulation of the CYP6A13 gene at both the transcriptional and translational levels. nih.gov

Proteomic analyses complement transcriptomic data by confirming that the increased gene expression translates into higher levels of the corresponding proteins. plos.orgmdpi.com In some cases, proteomics can reveal post-transcriptional regulatory mechanisms, such as increased protein stability, which also contribute to higher enzyme levels. plos.org These "-omics" studies have been instrumental in identifying not only the specific detoxification genes involved in resistance but also the transcription factors and signaling pathways that regulate their expression. mdpi.comnih.gov

Study TypeKey Findings in Relation to Lambda-Cyhalothrin Resistance
TranscriptomicsUpregulation of multiple genes from P450, GST, and Carboxylesterase families in resistant strains. nih.govnih.gov
ProteomicsIncreased abundance of detoxification enzymes, such as specific cytochrome P450s and GSTs, in resistant insects. plos.orgmdpi.com
Integrated OmicsIdentification of key regulatory networks and transcription factors controlling the expression of detoxification genes. nih.govnih.gov

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide molecule. For pyrethroids like (1S)-trans-γ-cyhalothrin, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov

The most well-characterized mechanism of target-site resistance to pyrethroids is the presence of point mutations in the gene encoding the VGSC. These mutations are commonly referred to as knockdown resistance (kdr) mutations because they reduce the nerve sensitivity to the insecticide, preventing the rapid knockdown effect. cotton.org

The classic kdr mutation involves a leucine-to-phenylalanine substitution at position 1014 (L1014F) of the VGSC. nih.gov This mutation, and others at the same position (e.g., L1014S), have been identified in a wide array of insect species and are associated with resistance to pyrethroids. Another significant mutation, often found in combination with the L1014F mutation, is the methionine-to-threonine substitution at position 918 (M918T). The presence of both mutations can lead to much higher levels of resistance and is termed "super-kdr". nih.govresearchgate.net

These mutations are located in regions of the VGSC that are critical for its function and interaction with pyrethroids. The presence of these amino acid substitutions is thought to reduce the binding affinity of pyrethroid molecules to the channel.

Allele TypeCommon Mutation(s)Impact on Pyrethroid Sensitivity
kdr L1014F, L1014SReduced sensitivity to pyrethroids.
super-kdr M918T (often in combination with L1014F)High to very high levels of resistance to pyrethroids. nih.gov

The mutations in the VGSC gene lead to conformational changes in the protein structure. nih.gov The voltage-gated sodium channel undergoes a cycle of conformational changes as it transitions between resting, activated, and inactivated states to control the flow of sodium ions across the nerve cell membrane. youtube.com Pyrethroids are known to bind preferentially to the open state of the channel, prolonging the influx of sodium ions and causing nerve hyperexcitation. nih.gov

The kdr and super-kdr mutations are believed to alter the conformation of the pyrethroid binding site on the VGSC. This alteration can reduce the affinity of the insecticide for its target, meaning a higher concentration of the insecticide is required to elicit the same toxic effect. researchgate.net The reduced binding affinity means that the channel is less likely to be modified by the pyrethroid, thus conferring resistance to the insect. Structural and functional studies of the VGSC continue to elucidate the precise molecular interactions between pyrethroids and their binding sites, and how resistance-conferring mutations disrupt these interactions.

Behavioral Resistance and Avoidance Strategies Exhibited by Pest Populations

Behavioral resistance is a critical and often overlooked component of insecticide resistance, where insects evolve behaviors to avoid lethal contact with insecticides like (1S)-trans-γ-cyhalothrin. This form of resistance can significantly undermine the efficacy of pest control strategies even when physiological resistance mechanisms are not yet prevalent.

One of the primary behavioral responses is avoidance , where pests actively move away from treated areas. Studies have shown that various arthropod pests exhibit avoidance behaviors in response to pyrethroids, the class of insecticides to which (1S)-trans-γ-cyhalothrin belongs. nih.gov For instance, when given a choice, resistant diamondback moth females have demonstrated a preference for laying eggs on leaves without gamma-cyhalothrin (B44037), indicating a sophisticated level of detection and avoidance. nih.gov This avoidance is not limited to oviposition; larvae of certain resistant strains have also shown increased mobility to evade insecticide-treated leaf portions. nih.gov

Interestingly, research suggests that the mechanisms governing behavioral avoidance may be distinct from those conferring physiological resistance. nih.gov A pest population with lower physiological resistance might be under stronger selective pressure to develop avoidance behaviors compared to a population that already possesses a high degree of physiological resistance. nih.gov This highlights the complex interplay between different resistance strategies within a pest population.

The following table summarizes key research findings on behavioral resistance to pyrethroids, including gamma-cyhalothrin.

Pest SpeciesInsecticideObserved Behavioral ResponseReference
Diamondback Moth (Plutella xylostella)Gamma-cyhalothrinAvoidance of treated leaves for oviposition by resistant females. nih.gov
Diamondback Moth (Plutella xylostella)Gamma-cyhalothrinIncreased mobility and avoidance of treated leaf areas by larvae of a resistant strain. nih.gov
German Cockroach (Blattella germanica)Lambda-cyhalothrinImpaired aggregation behavior and sexual communication at sublethal doses. researchgate.net
Neotropical Brown Stink Bug (Euschistus heros)Lambda-cyhalothrinReduced time spent on and feeding on soybean pods at sublethal concentrations. uems.br
28-Spotted Ladybug (Henosepilachna vigintioctomaculata)Lambda-cyhalothrinSignificant reduction in longevity and average fecundity at sublethal concentrations. mdpi.com

Population Genetics of Resistance Evolution and Geographic Spread

The evolution and spread of resistance to (1S)-trans-γ-cyhalothrin within and between pest populations are governed by fundamental principles of population genetics. The rate at which resistance develops is influenced by factors such as the initial frequency of resistance alleles, the intensity of selection pressure, gene flow, and the genetic makeup of the pest population. usda.gov

One of the most well-documented mechanisms of resistance to pyrethroids is target-site insensitivity, often caused by mutations in the voltage-gated sodium channel gene, commonly referred to as knockdown resistance (kdr) mutations. unimelb.edu.aufrontiersin.org These mutations alter the protein structure, preventing the insecticide from binding effectively and disrupting nerve function. unimelb.edu.au The frequency of these kdr alleles in a population is a key indicator of the level of pyrethroid resistance. For example, in Aedes aegypti populations in Colombia, the frequency of kdr alleles such as V1016I, F1534C, and V410L varied significantly among different locations, indicating localized selection pressures. nih.gov

The geographic spread of resistance is often facilitated by the movement of resistant individuals, a process known as gene flow. unimelb.edu.au This "genetic invasion" can rapidly introduce resistance alleles into previously susceptible populations, undermining local control efforts. unimelb.edu.au Tracking the spread of specific resistance mutations can help to understand the connectivity between different pest populations and predict where resistance is likely to emerge next. unimelb.edu.au For instance, the detection of specific kdr mutations in Aedes aegypti in central Argentina for the first time highlights the ongoing geographic expansion of pyrethroid resistance. nih.gov

The table below illustrates the documented spread of key pyrethroid resistance mutations in different pest populations.

Pest SpeciesResistance Mutation(s)Geographic Location of DetectionReference
Aedes aegyptiV1016I, F1534C, V410LCaribbean coast of Colombia nih.gov
Aedes aegypti1016Ikdr + 1534Ckdr, V410LCentral Argentina nih.gov
Anopheles gambiaekdr L995F, kdr L995SWestern Kenya nih.gov
Peach-potato aphid (Myzus persicae)super-kdrUnited Kingdom ahdb.org.uk

The origin of resistance alleles, whether from new mutations or from pre-existing genetic variation, also plays a crucial role in the dynamics of resistance evolution. nih.gov Resistance arising from standing genetic variation may already be present at low frequencies throughout a pest's range, allowing for a more rapid and widespread response to insecticide application. nih.gov

Advanced Strategies for Resistance Monitoring and Sustainable Management in Agroecosystems

The increasing prevalence of resistance to (1S)-trans-γ-cyhalothrin and other pyrethroids necessitates the development and implementation of advanced monitoring and sustainable management strategies. The goal of Insecticide Resistance Management (IRM) is to prevent or delay the development of resistance, or to regain susceptibility in populations where resistance has already emerged. croplife.org.au

Advanced Monitoring Techniques:

Effective resistance management begins with accurate and timely monitoring. While traditional bioassays remain important, molecular diagnostics are becoming increasingly crucial for the early detection of resistance. nih.gov Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing can identify the presence and frequency of known resistance alleles, like kdr mutations, in pest populations. ljmu.ac.uknih.gov This allows for a more proactive approach to resistance management, as control strategies can be adjusted before widespread field failures occur. nih.gov

Transcriptomic analysis, which examines gene expression, is another powerful tool for identifying novel resistance mechanisms, including metabolic resistance, where insects overproduce enzymes that detoxify the insecticide. verixiv.org For example, the overexpression of a specific cytochrome P450 gene was linked to reduced behavioral sensitivity to transfluthrin (B58387) in Anopheles gambiae. verixiv.org

Sustainable Management Strategies:

The cornerstone of sustainable resistance management is the integration of multiple control tactics within an Integrated Pest Management (IPM) framework. agriculturaljournals.comentsoc.orgnih.gov Key strategies include:

Rotation of Insecticides: This is one of the most effective strategies to delay resistance. usda.gov It involves alternating the use of insecticides with different modes of action (MoA), which prevents a pest population from adapting to a single type of chemistry. usda.govcroplife.org.au

Use of Synergists: Synergists are compounds that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes that would otherwise break it down. mdpi.com For example, piperonyl butoxide (PBO) is a synergist that inhibits cytochrome P450 monooxygenases. ljmu.ac.ukmdpi.com

Maintaining Refugia: This strategy involves leaving a portion of the pest population untreated. pesticidestewardship.org These susceptible individuals can then interbreed with resistant individuals, diluting the frequency of resistance genes in the population. pesticidestewardship.org

Cultural and Biological Controls: These methods reduce reliance on chemical insecticides and include practices like crop rotation, use of resistant crop varieties, and conservation of natural enemies of the pest. usda.govagriculturaljournals.com

The following table outlines some advanced strategies for monitoring and managing pyrethroid resistance.

StrategyDescriptionKey Benefit
Monitoring
Molecular Diagnostics (e.g., PCR, sequencing)Detection of specific resistance-conferring genes (e.g., kdr mutations) in individual insects.Early detection of resistance before it becomes widespread, allowing for proactive management.
Transcriptome Analysis (RNA-Seq)Genome-wide analysis of gene expression to identify genes associated with resistance, including metabolic pathways.Identification of novel resistance mechanisms and a deeper understanding of the biochemical basis of resistance.
Management
Insecticide RotationAlternating applications of insecticides with different Modes of Action (MoA) in a planned sequence.Delays the selection for resistance to any single insecticide class.
Use of Synergists (e.g., PBO)Co-application of a synergist with an insecticide to inhibit metabolic detoxification in the pest.Can restore the efficacy of an insecticide against a resistant population and help manage metabolic resistance.
Integrated Pest Management (IPM)A holistic approach combining chemical, biological, and cultural control methods.Reduces overall selection pressure for resistance by minimizing insecticide use and diversifying control tactics.

By combining advanced monitoring with a diverse and integrated approach to pest management, it is possible to mitigate the impact of resistance to (1S)-trans-γ-cyhalothrin and prolong the effectiveness of this and other valuable insecticides in agroecosystems.

Environmental Fate, Transport, and Stereoselective Degradation of 1s Trans Y Cyhalothrin

Abiotic Transformation Pathways in Environmental Compartments

The transformation of γ-cyhalothrin in the environment, independent of biological activity, is primarily driven by light (photolysis) and water (hydrolysis). These processes are crucial in determining the persistence and potential impact of the compound.

Photodegradation is a significant pathway for the breakdown of cyhalothrin (B162358) isomers exposed to sunlight. In aqueous solutions, the process involves isomerization and cleavage of the ester bond.

When ¹⁴C-labelled lambda-cyhalothrin (B1674341) in a pH 5 buffer was exposed to sunlight, it underwent photodegradation with a half-life of approximately 30 days. who.intinchem.org This process was accompanied by both optical and geometrical isomerization of the parent molecule. who.int In more complex systems containing river water and sediment, the degradation of lambda-cyhalothrin in sunlight was faster, with a half-life of about 20 days. who.intinchem.org The compound readily adsorbs to sediment, which reduces its concentration in the aqueous phase but also makes it less accessible for degradation compared to when it is freely dissolved. who.int

On solid surfaces, such as soil, photolysis also contributes to degradation. The primary photolytic reactions for cyhalothrin include E/Z and cis/trans isomerizations of the vinyl and cyclopropane (B1198618) groups, respectively, along with ester cleavage and decarboxylation. acs.org Studies on treated cotton leaves exposed to sunlight showed that after 28 days, approximately 65-68% of the recovered radioactivity was from the unchanged parent pyrethroid, indicating relative stability to photolysis on plant surfaces. fao.org

The major products identified from the photodegradation of lambda-cyhalothrin include:

(1RS)-cis-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid who.intinchem.org

(1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid who.intinchem.orgepa.gov

(RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate who.intinchem.org

The stability of cyhalothrin isomers in water is highly dependent on the pH. Hydrolysis, the chemical breakdown by reaction with water, primarily involves the cleavage of the central ester bond.

Research demonstrates that lambda-cyhalothrin is stable to hydrolysis under acidic conditions (pH 5), with no degradation observed over 30 days. who.intinchem.org At a neutral pH of 7, hydrolysis is extremely slow. who.int However, under alkaline conditions (pH 9), degradation is rapid, with a reported half-life of approximately 7 days at 25°C. who.intinchem.org The primary degradation pathway at high pH is the cleavage of the ester linkage. who.intinchem.org

The main byproduct of hydrolysis at pH 9 is (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (Compound Ia). who.intinchem.orgepa.gov

Abiotic processes can induce changes in the stereochemistry of cyhalothrin. During photolysis, both optical and geometrical isomerization of lambda-cyhalothrin have been observed, indicating that light can alter the isomeric composition of the compound. who.int

Hydrolysis conditions also promote stereochemical changes. In dark, aqueous solutions at pH 9, rapid isomerization occurs at the α-cyano carbon of lambda-cyhalothrin, leading to racemization. who.intinchem.org At pH 7, slow isomerization at this position was observed even in the absence of significant hydrolysis. who.intinchem.org No isomerization was detected at pH 5. who.intinchem.org The formation of the trans-cyclopropanecarboxylic acid during photolysis further confirms that abiotic processes can lead to cis/trans isomerization. who.int

Biotic Transformation Pathways in Environmental Systems

Microorganisms and other non-target organisms play a vital role in the degradation and metabolism of cyhalothrin, transforming it into various metabolites.

In soil, the degradation of cyhalothrin is primarily a biological process. Under aerobic conditions, the half-life of cyhalothrin in various soil types ranges from 22 to 82 days. who.int The main degradation pathway involves hydroxylation followed by the cleavage of the ester bond, which ultimately leads to the formation of carbon dioxide. who.int

A wide array of microorganisms capable of degrading pyrethroids has been identified. Bacterial genera such as Bacillus, Pseudomonas, Serratia, and Raoultella are known to break down various pyrethroids, including lambda-cyhalothrin. frontiersin.orgnih.gov For instance, Bacillus thuringiensis has been shown to degrade cyhalothrin effectively, even at high concentrations. frontiersin.org

Fungi are also significant contributors to biodegradation. Strains isolated from a Brazilian cave, including Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp., have demonstrated the ability to biodegrade gamma-cyhalothrin (B44037). scielo.brscielo.br In one study, A. ustus achieved 50% biodegradation of gamma-cyhalothrin over 21 days. scielo.br The initial and most critical step in microbial degradation is the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterase enzymes found in many bacteria and fungi. nih.gov Studies on other pyrethroids, such as permethrin (B1679614) and cypermethrin, have shown that some bacterial strains can degrade both cis and trans isomers at nearly the same rate, suggesting that the stereochemistry of the cyclopropane ring does not always affect degradation efficiency. researchgate.net

In non-target animals, the metabolism of cyhalothrin varies significantly between species. In mammals such as rats, dogs, and cows, orally administered cyhalothrin is extensively metabolized. who.int The primary metabolic pathway is the rapid cleavage of the ester bond, producing cyclopropanecarboxylic acid and 3-phenoxybenzoic acid, which are then conjugated and quickly eliminated in urine and feces. who.intnih.gov A small fraction may be distributed to and stored temporarily in fatty tissues as the unchanged parent compound before being metabolized. nih.gov

In contrast, aquatic organisms metabolize pyrethroids much less efficiently. who.int This leads to a higher potential for bioaccumulation in fish and aquatic invertebrates. who.int In fish, the main residue found in tissues is often the unchanged parent cyhalothrin, with lower levels of the ester cleavage products. who.int Laboratory studies have shown that fish can rapidly take up cyhalothrin from water. who.int The offsite movement of pyrethroids into surface waters is a concern due to their high acute toxicity to a broad spectrum of aquatic organisms. cabidigitallibrary.orgresearchgate.net Exposure to lambda-cyhalothrin has been shown to cause oxidative stress in the liver of the fish species Oreochromis niloticus. nih.gov

Plant Uptake, Translocation, and Metabolism: Formation of Conjugates and Bound Residues

(1S)-trans-Y-Cyhalothrin, a component of the lambda-cyhalothrin mixture, exhibits limited systemic activity in plants. inchem.org Its uptake by roots and subsequent translocation to other plant parts is generally low. The primary mechanism of dissipation from plant surfaces is through degradation rather than extensive absorption into the plant tissues. who.int

Once applied, lambda-cyhalothrin, which contains this compound, degrades at a moderate rate on plant surfaces, with a reported half-life of up to 40 days. who.int This indicates that the parent compound is often the main component of the residue found on plants. who.int However, metabolic processes do occur, leading to the formation of various degradation products. The metabolism in plants primarily involves hydrolytic and oxidative reactions. who.int Ester hydrolysis breaks down the molecule into its constituent acid and alcohol moieties. who.intusda.gov

These initial metabolites can then undergo further transformation, including conjugation with endogenous plant molecules like sugars or amino acids. This conjugation process is a common detoxification pathway in plants, rendering the compounds more water-soluble and facilitating their compartmentalization within the plant cell, often in vacuoles. usda.govmdpi.com

Over time, a portion of the residues can become incorporated into the plant matrix as non-extractable or "bound" residues. pfmodels.org These bound residues are physically or chemically associated with macromolecules such as lignin, cellulose (B213188), or proteins, making them difficult to extract with conventional solvents. pfmodels.org The formation of bound residues is a significant process in the long-term fate of pesticides in plants, effectively sequestering the chemical from further biological activity. pfmodels.org Studies on various crops have indicated that there is no preferential degradation or conversion between the two enantiomers of lambda-cyhalothrin, suggesting that the stereochemistry of this compound does not lead to a unique metabolic pathway compared to its enantiomer in plants. eurl-pesticides.eu

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of this compound is essential for predicting its potential impact on various environmental compartments. Mathematical models, such as Gaussian plume and regression equations, are employed to simulate its behavior in air, water, and soil. researchgate.net These models help in understanding the dissipation and movement of the compound after its application. researchgate.net

Leaching Potential and Mobility in Soil Profiles

This compound, as a component of lambda-cyhalothrin, demonstrates very low mobility in soil. inchem.org This is primarily due to its strong adsorption to soil particles, particularly organic matter and clay. pesticidestewardship.orgwho.int Leaching studies have consistently shown that the parent compound and its degradation products are unlikely to move significantly downward through the soil profile. inchem.orgwho.int In column leaching experiments with 14C-labelled cyhalothrin, radioactive residues in the leachate were generally below the limit of detection, accounting for less than 0.3% of the applied radiocarbon. inchem.org This strong adsorption and lack of mobility mean that the potential for groundwater contamination through leaching is considered to be very low. inchem.orgregulations.gov

Factors that influence leaching include soil texture, organic matter content, and the amount of water moving through the soil. pesticidestewardship.org Coarse-textured sandy soils with low organic matter have a higher potential for leaching compared to fine-textured clay soils with high organic matter content. pesticidestewardship.org However, due to the inherent properties of this compound, significant leaching is not expected even in more vulnerable soil types.

Volatilization Rates and Atmospheric Transport Dynamics

The potential for volatilization and subsequent long-range atmospheric transport of this compound is low. inchem.orgregulations.gov This is attributed to its low vapor pressure and low Henry's Law Constant. regulations.gov While some of the compound can become airborne during spray application (spray drift), significant post-application volatilization from soil or plant surfaces is not a major dissipation pathway. regulations.govresearchgate.net

Modeling studies using Gaussian dispersion equations can predict the atmospheric concentration and deposition of the compound downwind from the application site. researchgate.net These models show an exponential decrease in concentration with increasing distance from the source. researchgate.net The short atmospheric half-life, estimated to be around 0.34 days due to reactions with hydroxyl radicals, further limits the potential for long-range atmospheric transport. regulations.gov

Sorption and Desorption Dynamics in Soil, Sediment, and Water Matrices

Sorption is a key process governing the environmental fate of this compound. It is strongly adsorbed to soil and sediment particles. who.intepa.gov The Freundlich adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is high for lambda-cyhalothrin, with reported values ranging from 261 to 4649. epa.gov This strong sorption limits its availability in the aqueous phase and consequently reduces its mobility and bioavailability to many aquatic organisms. researchgate.net

Desorption, the release of the adsorbed compound back into the solution phase, is generally low. scispace.com The strong binding to soil and sediment means that the compound is not easily remobilized into the water column. In aquatic environments, this compound rapidly partitions from the water phase to the sediment. researchgate.net This rapid partitioning, combined with its strong adsorption, means that the highest concentrations are typically found in the sediment rather than the overlying water. inchem.org

Table 1: Environmental Fate Properties of Lambda-Cyhalothrin

Property Value Reference
Soil/Sediment Adsorption (Koc) 261 - 4649 epa.gov
Soil Half-Life (aerobic) 7 - 30 days epa.gov
Soil Half-Life (anaerobic) 7 - 30 days epa.gov
Plant Surface Half-Life Up to 40 days who.int
Atmospheric Half-Life ~0.34 days regulations.gov
Water Solubility Low herts.ac.uk
Vapor Pressure Low inchem.org

Long-Term Persistence and Bioavailability in Diverse Environmental Compartments

This compound is considered to be moderately persistent in the environment. regulations.gov In aerobic soil environments, the half-life of lambda-cyhalothrin is reported to be in the range of 22 to 83 days. fao.org Degradation is primarily mediated by soil microorganisms. epa.gov However, it appears to be more persistent in anaerobic environments, which could be found in flooded soils or deeper sediment layers. regulations.gov

Due to its strong adsorption to soil and sediment, the bioavailability of this compound in the environment is generally low. researchgate.net In aquatic systems, while it is highly toxic to fish and aquatic invertebrates, its strong partitioning to sediment reduces its concentration in the water column, thereby limiting exposure for pelagic organisms. regulations.govherts.ac.uk However, for benthic organisms living in or on the sediment, the potential for exposure and adverse effects is higher. regulations.gov

Bioaccumulation, the uptake of the chemical by an organism from the environment, can occur, particularly in fatty tissues of organisms. nih.gov However, the strong sorption to sediment can limit the amount of the compound that is available for uptake by aquatic organisms. nih.gov The bioavailability is often linked to the dissolved fraction of the chemical in the water, including pore water within the sediment. nih.gov Over time, the formation of bound residues in soil and sediment further reduces the bioavailability and long-term persistence of the mobile and active form of the compound. pfmodels.org

Ecotoxicological Impact of 1s Trans Y Cyhalothrin on Non Target Organisms and Ecosystem Function

Aquatic Ecotoxicology: Impact on Fish, Aquatic Invertebrates, and Algal Communities

Pyrethroids, as a class, are recognized for their high toxicity to aquatic life. wikipedia.orgudelas.ac.pa The environmental fate of these compounds, characterized by strong adsorption to sediment and rapid degradation under natural conditions, can mitigate some of the risks. who.intnih.gov However, their inherent potency necessitates a detailed examination of their effects on aquatic ecosystems.

(1S)-trans-Y-Cyhalothrin is a component of lambda-cyhalothrin (B1674341), which is a racemic mixture of two enantiomer pairs. Gamma-cyhalothrin (B44037) is the most insecticidally active single isomer of cyhalothrin (B162358). herts.ac.uknih.gov Research indicates that different stereoisomers can exhibit varying levels of toxicity. For instance, one study on zebrafish (Danio rerio) showed that the (-) enantiomer of lambda-cyhalothrin was significantly more toxic than the (+) enantiomer. nih.gov

Gamma-cyhalothrin is considered the most toxic of the four isomers of cyhalothrin. mst.dk Comparative studies have shown that the single active enantiomer (isomer) can be more toxic than the racemic mixture to marine fish and invertebrates. researchgate.netfrontiersin.org Laboratory studies consistently demonstrate the high acute toxicity of both lambda-cyhalothrin and gamma-cyhalothrin to aquatic organisms. who.intregulations.gov

Acute 96-hour LC50 values for fish exposed to lambda-cyhalothrin range from 0.2 to 1.3 µg/L. who.int For aquatic invertebrates, the 48-hour LC50 values are even lower, ranging from 0.008 to 0.4 µg/L. who.int Gamma-cyhalothrin exhibits even greater toxicity, with a 96-hour LC50 for temperate freshwater fish reported as low as 0.000035 mg/L (or 0.035 µg/L). herts.ac.uk Chronic toxicity is also a significant concern, with studies on lambda-cyhalothrin showing effects on the weight of sheepshead minnows at levels as low as 0.38 µg/L. epa.gov For the invertebrate Daphnia magna, chronic effects were observed with a No-Observed-Effect Level (NOEL) of 1.98 parts per trillion (pptr). epa.gov

A study assessing a range of freshwater invertebrates found the 96-hour EC50 for gamma-cyhalothrin to be 3.8 ng/L for the most sensitive species, Chaoborus obscuripes. nih.gov

Interactive Data Table: Acute and Chronic Aquatic Toxicity of Cyhalothrin Isomers

CompoundOrganism TypeTest DurationEndpointConcentration (µg/L)Reference
Lambda-cyhalothrinFish96-hourLC500.2 - 1.3 who.int
Lambda-cyhalothrinAquatic Invertebrates48-hourLC500.008 - 0.4 who.int
Gamma-cyhalothrinTemperate Freshwater Fish96-hourLC500.035 herts.ac.uk
Lambda-cyhalothrinSheepshead MinnowChronicLOEL (weight)0.38 epa.gov
Lambda-cyhalothrinDaphnia magnaChronicNOEL0.00198 epa.gov
Gamma-cyhalothrinChaoborus obscuripes96-hourEC500.0038 nih.gov

Exposure to sublethal concentrations of cyhalothrin isomers can lead to a variety of adverse effects in aquatic organisms. In a study on the common carp (B13450389) (Cyprinus carpio), exposure to a gamma-cyhalothrin formulation at 5 µg/L resulted in significantly lower growth and retarded developmental stages compared to the control group. nih.gov At higher concentrations of 25 µg/L, a 95% mortality rate was observed over 35 days. nih.gov

Reproductive effects have also been documented. A study on mallards exposed to cyhalothrin showed a reduction in the number of eggs laid at concentrations of 50 ppm. epa.gov While this is an avian study, it highlights the potential for reproductive toxicity in vertebrates. For aquatic invertebrates, sublethal effects can manifest as altered community structures in microcosm and mesocosm studies, with sensitive species like Chaoborus sp. and Caenis sp. being particularly affected. nih.gov

The disruption of the nervous system is the primary mode of action for pyrethroids, which can lead to behavioral changes in aquatic organisms, affecting their ability to feed, reproduce, and avoid predators. wikipedia.org

Terrestrial Ecotoxicology: Effects on Soil Microorganisms, Arthropods, and Vertebrates

The impact of this compound and its related compounds extends to terrestrial ecosystems, affecting a wide range of organisms from soil microbes to vertebrates.

Lambda-cyhalothrin is highly toxic to bees and other beneficial insects through both contact and ingestion. fbn.compomais.com The oral LD50 for lambda-cyhalothrin in honeybees is reported as 0.97 µ g/bee . who.int Field studies have shown that the application of lambda-cyhalothrin can lead to a significant decline in the abundance of insect pollinators. researchgate.net Some formulations may have a repellent effect, which can temporarily reduce foraging activity in treated crops. who.int However, direct application poses a high risk to bees. epa.gov

Laboratory tests have demonstrated the high toxicity of lambda-cyhalothrin to various non-target arthropods, including predatory ground beetles, hoverflies, parasitic wasps, and spiders. europa.eu While the mortality rate in some beetle species did not exceed 30%, spiders and mites were highly sensitive. europa.eu The potential risk to pollinators and other beneficial insects from the use of lambda-cyhalothrin and gamma-cyhalothrin is considered high. regulations.govregulations.gov

The impact of lambda-cyhalothrin on soil organisms is complex and can vary depending on the species and soil conditions. In filter paper contact tests, lambda-cyhalothrin was found to be highly toxic to the earthworm Aporrectodea caliginosa. smujo.id However, in soil mixing tests, its toxicity was comparatively lower than some other insecticides. smujo.id

For the earthworm Eisenia fetida, laboratory bioassays showed that lambda-cyhalothrin affected growth rates, with an EC50 of 5.41 mg a.i./kg soil after 28 days of exposure. cdnsciencepub.com The LC50 for E. fetida was reported to be 560.3 mg a.i./kg dry weight in a 14-day soil toxicity test. researchgate.net Field studies have sometimes shown no significant effect on naturally occurring earthworm populations at recommended application rates, likely due to the strong binding of the insecticide to soil particles. cdnsciencepub.com

Regarding soil microorganisms, the application of lambda-cyhalothrin can alter the composition of bacterial and fungal communities. bsss.bg One study found that lambda-cyhalothrin had a mild positive correlation with microbial populations, in contrast to other insecticides that showed a strong negative impact. researchgate.net However, other research indicates that lambda-cyhalothrin can inhibit the growth of certain soil bacteria and fungi, with the extent of inhibition depending on the concentration. bsss.bg Fungi such as Aspergillus ustus have shown the ability to biodegrade gamma-cyhalothrin. scielo.brscielo.br

Interactive Data Table: Toxicity of Lambda-Cyhalothrin to Earthworms

SpeciesTest TypeDurationEndpointConcentration (mg a.i./kg soil)Reference
Eisenia fetidaSoil Bioassay28 daysEC50 (growth)5.41 cdnsciencepub.com
Eisenia fetidaSoil Toxicity Test14 daysLC50560.3 (dry weight) researchgate.net

Lambda-cyhalothrin is considered practically non-toxic to birds on an acute oral basis, with a single-dose LD50 greater than 3950 mg/kg for mallard ducks. who.intusda.gov The 5-day dietary LC50 for mallard ducks was 3948 mg/kg. who.int However, reproductive effects have been observed in mallards at lower dietary concentrations, with a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg a.i./kg-diet based on effects on egg production and fertility. epa.gov

For mammals, lambda-cyhalothrin is moderately toxic on an acute oral basis, with LD50 values for rats ranging from 56 to 79 mg/kg. who.intusda.gov Chronic feeding studies in rats established a NOEL of 50 ppm. epa.gov Canids appear to be more sensitive to lambda-cyhalothrin than rodents. usda.gov Due to low application rates and rapid degradation, the risk of acute or chronic adverse effects to avian and mammalian species from environmental exposure is generally considered low. udelas.ac.paepa.gov However, the potential for bioaccumulation exists, with a reported bioconcentration factor of up to 4,600 in whole fish, although depuration occurs at a moderately slow rate. regulations.govregulations.gov

Ecological Risk Assessment Frameworks for this compound

Ecological risk assessment for pesticides like this compound, a component of the lambda-cyhalothrin and gamma-cyhalothrin insecticide mixtures, follows a structured framework. This framework is designed to evaluate the potential adverse effects on non-target organisms and the ecosystem. The process typically involves a risk quotient method, which compares exposure concentrations to effects concentrations to determine risk. regulations.gov

Environmental Exposure Assessment Across Various Compartments

The environmental exposure assessment for this compound considers its distribution and persistence in different environmental compartments. As a pyrethroid insecticide, it is widely used in agriculture, leading to its detection in various ecosystems. bohrium.comnih.gov

Water and Sediment: Residues of lambda-cyhalothrin, which contains this compound, have been found in irrigation and storm runoff water, as well as in associated sediments. researchgate.net For instance, in agricultural watersheds in California, lambda-cyhalothrin was detected in water at concentrations ranging from 0.11 to 0.14 µg/L, and in sediments at levels from 0.003 to 0.315 µg/g of dry weight. researchgate.net The compound dissipates rapidly from the water column, with one study in sub-tropical mesocosms showing that only 11% and 7% of the initial amount remained after 1 and 3 days, respectively. bohrium.comnih.gov This rapid dissipation from water is often due to its tendency to bind to sediment. publications.gc.ca

Soil: In soil, lambda-cyhalothrin is considered to be slightly persistent to persistent, with half-life values ranging from 16 to 417 days in laboratory studies under aerobic conditions. publications.gc.ca Field studies have shown a somewhat faster degradation, with half-life values between 7.9 and 55 days. publications.gc.ca Gamma-cyhalothrin, another mixture containing the (1S)-trans isomer, also shows moderate persistence in soil, with laboratory half-life values ranging from 16.6 to 51 days and field half-lives from 18 to 30 days. herts.ac.uk The persistence of these compounds can be greater in anaerobic (low-oxygen) environments. regulations.gov Due to its strong binding to soil particles, lambda-cyhalothrin is not likely to leach into groundwater. publications.gc.ca

Air and Biota: While not expected to be a major route of long-range transport, spray drift during application can introduce lambda-cyhalothrin into non-target terrestrial habitats. publications.gc.ca Both lambda-cyhalothrin and gamma-cyhalothrin are considered highly bioaccumulative, with a bioconcentration factor of 4,600 times in whole fish, indicating a potential for accumulation in aquatic organisms. regulations.gov

Table 1: Environmental Fate Properties of Cyhalothrin Isomers

Property Lambda-Cyhalothrin Gamma-Cyhalothrin
Soil Half-Life (Aerobic Lab) 16 - 417 days publications.gc.ca 16.6 - 51 days herts.ac.uk
Soil Half-Life (Field) 7.9 - 55 days publications.gc.ca 18 - 30 days herts.ac.uk
Water Column Dissipation Rapid, with significant portion moving to sediment bohrium.comnih.govpublications.gc.ca Breaks down relatively quickly but can impact non-target organisms pomais.com
Bioaccumulation Factor (Fish) 4,600x regulations.gov 4,600x regulations.gov

Hazard Characterization and Derivation of Environmental Risk Quotients

Hazard characterization involves determining the ecotoxicological effects of this compound on various non-target organisms. This information is then used to calculate environmental risk quotients (ERQs), which help in assessing the potential for adverse effects. The ERQ is a ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). regulations.gov

Toxicity to Non-Target Organisms:

Aquatic Organisms: Lambda-cyhalothrin and gamma-cyhalothrin are very highly toxic to fish and aquatic invertebrates. regulations.gov Studies have shown that even low, environmentally relevant concentrations can have different ecological consequences in various regions. For example, macroinvertebrates in temperate regions may be more sensitive than those in sub-tropical regions. bohrium.comnih.gov In a sub-tropical mesocosm study, a No Observed Effect Concentration (NOEC) of 9 ng/L was established for the zooplankton community. bohrium.comnih.gov

Terrestrial Invertebrates: These compounds are also highly toxic to terrestrial invertebrates, including beneficial insects like pollinators. regulations.govherts.ac.uk

Birds: In contrast, cyhalothrin and lambda-cyhalothrin are considered practically non-toxic to birds in terms of acute oral toxicity. who.int

Environmental Risk Quotients: The risk quotient approach is a primary tool used in the ecological risk assessment of these pesticides. regulations.gov While this method provides a valuable screening tool, it does not offer a quantitative estimate of the likelihood or magnitude of adverse effects. regulations.gov The derivation of these quotients relies on comparing the exposure data from various compartments with the toxicity endpoints (like LC50 or NOEC) for different organisms. For instance, the Acceptable Operator Exposure Level (AOEL) for lambda-cyhalothrin has been set at 0.00063 mg/kg bw/day by the European Food Safety Authority (EFSA). plos.org

Table 2: Acute Toxicity of Lambda-Cyhalothrin to Various Organisms

Organism Group Toxicity Level Example Endpoint
Fish Very High regulations.gov LC50 for Channa punctatus: 7.92 µg/L science.gov
Aquatic Invertebrates Very High regulations.gov NOEC for zooplankton community: 9 ng/L bohrium.comnih.gov
Terrestrial Invertebrates (Bees) High herts.ac.ukwho.int Oral LD50: 0.97 µg/bee who.int
Birds Practically Non-toxic who.int Acute oral LD50 > 3950 mg/kg who.int

Cumulative and Synergistic Effects in Complex Ecological Systems and Food Webs

The assessment of this compound's impact must also consider its potential for cumulative and synergistic effects. Organisms in the environment are often exposed to a mixture of pesticides, which can lead to combined effects that are not predicted by assessing each chemical individually. umweltbundesamt.de

Pyrethroids like lambda-cyhalothrin can exhibit synergistic effects when combined with other substances. For example, piperonyl butoxide (PBO), a common synergist in pesticide formulations, can increase the toxicity of pyrethroids by inhibiting the metabolic enzymes that would normally break them down. regulations.gov The simultaneous presence of multiple pesticides in aquatic environments can lead to increased toxicity, causing more severe damage to aquatic ecosystems than would be expected from their individual toxicities. science.gov

Furthermore, the repeated application of pesticides can lead to long-term impacts on ecological communities. For instance, repeated use of some insecticides has been shown to reduce the species richness of beneficial insects like rove beetles over time. ufl.edu The risk assessment of spray series has indicated an additional risk from treatment regimes, with median factors of increased risk ranging from 2.18 to 5.26. umweltbundesamt.de

Impact on Ecosystem Services (e.g., Pollination, Nutrient Cycling, Biological Control)

The use of broad-spectrum insecticides like lambda-cyhalothrin can have significant impacts on crucial ecosystem services. researchgate.net These services are the essential benefits that humans derive from functioning ecosystems. numberanalytics.com

Nutrient Cycling: Nutrient cycling is essential for maintaining soil fertility and health. numberanalytics.com Pesticides can disrupt this process by affecting soil microorganisms that are key to nutrient transformations. nih.gov For example, pesticide applications can alter the balance of bacterial and fungal biomass in the soil, which can, in turn, affect processes like nitrogen fixation and decomposition. nih.gov

Biological Control: Biological control, the regulation of pest populations by natural enemies, is another important ecosystem service. journalijecc.com The application of broad-spectrum insecticides like lambda-cyhalothrin can negatively affect non-target predatory and parasitic arthropods that help control pest populations. researchgate.net While some studies have reported these effects to be temporary, with rapid recovery and recolonization, others have noted more persistent impacts. researchgate.net The disruption of these natural enemy populations can lead to secondary pest outbreaks and increased reliance on chemical controls.

Advanced Analytical Methodologies for Trace Detection and Enantiomeric Profiling of 1s Trans Y Cyhalothrin

Optimized Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate (1S)-trans-Y-Cyhalothrin from complex matrices and eliminate interfering substances. The choice of technique depends on the nature of the sample, whether it be water, soil, sediment, or biological tissues.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are conventional and widely used techniques for the extraction of pyrethroids from various samples. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic method that partitions the analyte between two immiscible liquid phases. For pyrethroids like lambda-cyhalothrin (B1674341), LLE has been employed for extraction from aqueous samples. acs.org A miniaturized LLE technique with low-temperature partitioning has been developed for the analysis of pesticides, including λ-cyhalothrin, in biological matrices like fetal-bovine serum. scielo.brresearchgate.net This method involves adding water and an extraction solvent (acetonitrile) to the sample, followed by vortexing and freezing to separate the phases. scielo.br

Solid-Phase Extraction (SPE) offers advantages over LLE, including reduced solvent consumption and fewer sample manipulations. acs.org For the analysis of pyrethroids in water samples, SPE cartridges are commonly used for extraction. usgs.gov In a study on pyrethroids in milk and blood, extraction was achieved using acetonitrile followed by n-hexane partitioning and cleanup on a silica gel column. unesp.br Dispersive solid-phase extraction (d-SPE) has also been utilized, where the sorbent is dispersed in the sample solution, increasing the contact area and shortening the extraction time. researchgate.net A QuEChERS-based procedure, which is a type of d-SPE, has been used for the analysis of lambda-cyhalothrin isomers. eurl-pesticides.eu

Table 1: Comparison of LLE and SPE Techniques for Pyrethroid Extraction
TechniquePrincipleAdvantagesDisadvantagesApplication Example for Cyhalothrin (B162358)
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Simple and well-established.Requires large volumes of organic solvents, can be time-consuming, and may form emulsions.Miniaturized LLE with low-temperature partitioning for λ-cyhalothrin in fetal-bovine serum. scielo.brresearchgate.net
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while the sample matrix passes through. The analyte is then eluted with a small volume of solvent.Reduced solvent consumption, higher sample throughput, and less prone to emulsion formation. acs.orgCan be more expensive than LLE, and the sorbent must be carefully selected for the target analyte.Extraction of pyrethroids from filtered water samples. usgs.gov

Microextraction techniques are miniaturized versions of conventional extraction methods that offer several advantages, including minimal solvent usage, high enrichment factors, and integration of sampling and pre-concentration steps.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fused-silica fiber to extract analytes from a sample. nih.gov The fiber is then desorbed directly into the injection port of a gas chromatograph or into a solvent for liquid chromatography analysis. SPME has been successfully applied to the determination of pyrethroids, including lambda-cyhalothrin, in various matrices like water, vegetables, and fruits. nih.govnih.gov For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been used for the extraction of pyrethroids from groundwater. nih.gov Automated SPME combined with gas chromatography-mass spectrometry has been shown to be an effective method for measuring freely dissolved pyrethroid concentrations in aquatic environments. acs.org

Liquid-Phase Microextraction (LPME) involves the use of a small volume of an organic solvent to extract analytes from an aqueous sample. Hollow-fiber LPME (HF-LPME) is a popular configuration where the organic solvent is held within the pores of a porous hollow fiber. This technique has been used for the simultaneous analysis of several pyrethroid pesticides in water samples. sigmaaldrich.com Another variation is dispersive liquid-liquid microextraction (DLLME), which has been combined with salting-out assisted LLE for the extraction of pyrethroids from diverse environmental and biological samples. wiley.com

Table 2: Overview of Microextraction Techniques for Pyrethroid Analysis
TechniquePrincipleAdvantagesApplication Example for Cyhalothrin
Solid-Phase Microextraction (SPME)Extraction using a coated fused-silica fiber.Solvent-free, simple, and can be automated. nih.govDetermination of lambda-cyhalothrin in water, tomato, and strawberry samples. nih.gov
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)Extraction into a small volume of organic solvent supported by a porous hollow fiber.High enrichment factors and good sample cleanup.Simultaneous analysis of nine pyrethroid pesticides in water samples. sigmaaldrich.com
Dispersive Liquid-Liquid Microextraction (DLLME)Injection of a mixture of extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates extraction.Fast and provides high enrichment factors.Combined with salting-out assisted LLE for pyrethroid extraction from various environmental and biological samples. wiley.com

Chromatographic Separation and Highly Sensitive Detection

The separation of the individual enantiomers of this compound is essential for their accurate quantification. Chiral chromatography is the primary technique employed for this purpose, coupled with highly sensitive detectors for trace-level analysis.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the enantioseparation of pyrethroids, with the choice of technique often depending on the volatility and thermal stability of the compound. nih.gov

Chiral Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile pesticides like pyrethroids. nih.gov The separation of enantiomers is achieved using a chiral stationary phase, often based on cyclodextrins. For instance, a beta-cyclodextrin-based enantioselective column has been used to separate the enantiomers of cypermethrin and cyfluthrin. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds. researchgate.net Chiral stationary phases (CSPs) are employed to achieve enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the separation of pyrethroid isomers. acs.orgnih.gov For example, a cellulose-based stationary phase has been used for the enantioselective LC-MS/MS analysis of the two isomers of lambda-cyhalothrin. eurl-pesticides.eu

Table 3: Chiral Chromatographic Techniques for Pyrethroid Enantioseparation
TechniquePrinciple of SeparationTypical Chiral Stationary PhaseApplication Example for Cyhalothrin Isomers
Chiral Gas Chromatography (GC)Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase.Cyclodextrin derivatives. nih.govSeparation of cypermethrin and cyfluthrin enantiomers. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Polysaccharide derivatives (e.g., cellulose, amylose). acs.orgnih.govEnantioselective analysis of lambda-cyhalothrin isomers. eurl-pesticides.eu

Mass spectrometry is a highly sensitive and selective detection technique that is often coupled with chromatography for the confirmation and quantification of pesticides.

Tandem Mass Spectrometry (MS/MS) , particularly when coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), provides excellent selectivity and sensitivity for trace-level analysis. researchgate.net In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This technique minimizes matrix interference and allows for the reliable identification and quantification of pyrethroids in complex samples. nih.gov A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of seven pyrethroids, including lambda-cyhalothrin, in rat plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers very high mass accuracy and resolution, enabling the determination of the elemental composition of an analyte and distinguishing it from isobaric interferences. nih.gov HRMS, often coupled with GC or LC, is a powerful tool for both targeted and non-targeted screening of pesticides. lcms.czeurl-pesticides.eu This capability is particularly useful for identifying unknown metabolites or degradation products of this compound in environmental and biological samples.

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detection sensitivity. jfda-online.com While pyrethroids can often be analyzed directly by GC due to their volatility and thermal stability, derivatization can sometimes be employed to enhance enantioseparation or improve the response of certain detectors. nih.govcdc.gov For instance, derivatization can be used to introduce a halogenated group into a molecule to make it more sensitive to an electron capture detector (ECD). cdc.gov In the context of enantioseparation, derivatization with a chiral reagent can convert a pair of enantiomers into diastereomers, which can then be separated on a non-chiral column. acs.org However, direct chiral chromatography is often preferred to avoid potential issues with the optical purity of the derivatizing reagent. acs.org In some cases, post-column derivatization can be used to enhance the fluorescence of pyrethroids for more sensitive detection in HPLC. nih.govnih.gov

Bioanalytical Methods and Biosensors for Environmental Monitoring and Screening

Bioanalytical methods and biosensors are emerging as powerful tools for the rapid, sensitive, and cost-effective monitoring of pyrethroid insecticides in the environment. These techniques offer significant advantages over traditional chromatographic methods, particularly for on-site screening and high-throughput analysis.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have been developed for the detection of pyrethroids. nih.gov These assays utilize the specific binding between an antibody and the target pesticide. For pyrethroids, immunoassays can be designed to be highly selective for individual compounds or for specific subclasses. cdc.gov Notably, some immunoassays can even distinguish between geometrical and optical isomers, which is crucial for the specific detection of (1S)-trans-γ-cyhalothrin. cdc.gov These methods have proven useful for monitoring human exposure and for screening environmental samples for contamination. cdc.gov

Biosensors represent another innovative approach, converting the biochemical interaction between a biological recognition element and the target analyte into a measurable signal. mdpi.com For pyrethroid detection, various recognition elements are employed, including enzymes, antibodies, and synthetic receptors like molecularly imprinted polymers (MIPs). mdpi.com

Enzyme-based biosensors: These sensors often rely on the inhibition or catalysis of enzymes like carboxylesterase, which is involved in the biodegradation of pyrethroids. mdpi.com The change in enzyme activity upon exposure to the pesticide can be measured electrochemically or optically.

Immunosensors: These biosensors integrate antibodies as the recognition element, offering high specificity. The binding of the pyrethroid to the antibody can be detected through various transduction methods, including fluorescence, electrochemical signals, or surface plasmon resonance.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors designed to have high affinity and selectivity for a target molecule. mdpi.com They are created by polymerizing functional monomers in the presence of the target analyte (template). After removal of the template, cavities are left that are complementary in shape, size, and functionality to the target. MIPs offer advantages of high stability, low cost, and ease of preparation compared to biological receptors. mdpi.com They can be integrated into various sensor platforms for the detection of pyrethroids like deltamethrin and permethrin (B1679614). mdpi.com

The table below summarizes various bioanalytical and biosensor-based methods developed for pyrethroid detection.

Method TypeTarget Analyte(s)Sample MatrixLimit of Detection (LOD)Reference
ImmunoassayS-bioallethrin & other pyrethroidsEnvironmental SamplesVaries by assay cdc.gov
Enzyme-based BiosensorPyrethroidsFood/EnvironmentalVaries mdpi.com
MIP-based Fluorescent SensorDeltamethrinN/AN/A mdpi.com
ELISAPyrethroidsAgricultural SamplesHigh sensitivity nih.gov

Quality Assurance and Quality Control Protocols in Environmental Residue Analysis

To ensure the validity and reliability of data from the trace analysis of (1S)-trans-γ-cyhalothrin, rigorous quality assurance (QA) and quality control (QC) protocols are essential. nih.gov These protocols encompass the entire analytical process, from sample collection to final data reporting, and are critical for regulatory compliance, enforcement actions, and consumer exposure assessment. eurl-pesticides.eu

Key components of a robust QA/QC program for pesticide residue analysis include:

Method Validation: Before routine use, analytical methods must be thoroughly validated to ensure they meet specific performance criteria. This includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For enantioselective methods like those required for γ-cyhalothrin, validation must also demonstrate the ability to separate and accurately quantify the target enantiomers. A procedure for the enantioselective analysis of gamma- and lambda-cyhalothrin using chiral LC-MS/MS was validated in various food matrices, achieving satisfactory recovery rates and repeatabilities at low concentrations. eurl-pesticides.eu

Accuracy and Recovery: Accuracy is typically evaluated through recovery studies, where samples are fortified (spiked) with a known amount of the analyte. eurl-pesticides.eu For pesticide residue analysis, acceptable recovery rates are generally within the 70-120% range. eurl-pesticides.eu For enforcement purposes related to violative residues, a more stringent range of 70-110% is often required. eurl-pesticides.eu

Precision: Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements.

Use of Certified Reference Materials (CRMs): When available, CRMs should be used to verify the accuracy of the analytical method. The lack of CRMs for many pesticide active ingredients and their metabolites presents a significant challenge in this field.

Internal Quality Control: Daily internal QC measures are necessary to monitor the ongoing performance of the analytical method. researchgate.net This includes the analysis of control samples, blanks, and spiked samples in each analytical batch to check for contamination, instrument drift, and matrix effects. eurl-pesticides.eu

Proficiency Testing: Participation in proficiency testing (PT) schemes allows a laboratory to compare its results with those of other laboratories, providing an external and objective assessment of its analytical competence.

The table below outlines typical quality control parameters and their acceptance criteria for pesticide residue analysis.

QC ParameterDescriptionGeneral Acceptance CriteriaReference
Recovery The percentage of a known amount of analyte detected after the entire analytical procedure.70-120% eurl-pesticides.eu
Precision (RSD) The relative standard deviation of replicate measurements.Typically ≤ 20% eurl-pesticides.eu
Linearity (r²) The correlation coefficient of the calibration curve.≥ 0.99 nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.0.01 mg/kg for cyhalothrin in many matrices. chemreg.netfao.org
Confirmatory Analysis Use of a second, independent analytical technique to confirm the identity and quantity of a detected residue.Required for violative residues. eurl-pesticides.eu

By implementing comprehensive bioanalytical screening methods and adhering to strict QA/QC protocols, analytical laboratories can provide high-quality, defensible data on the presence and enantiomeric distribution of (1S)-trans-γ-cyhalothrin in the environment. researchgate.net This is fundamental for accurate risk assessment and the effective regulation of this potent insecticide.

Formulation Science and Optimized Delivery Systems for 1s Trans Y Cyhalothrin

Microencapsulation and Nanotechnology-Based Formulations

To enhance the performance and environmental profile of cyhalothrin (B162358) isomers, significant research has been directed towards microencapsulation and nanotechnology. These technologies create novel formulations such as capsule suspensions (CS), nanosuspensions, and nano-emulsions, which offer substantial advantages over conventional formulations like emulsifiable concentrates (EC). acs.orgresearchgate.net

A primary benefit of microencapsulation is the ability to provide controlled or sustained release of the active ingredient. google.com By enclosing lambda-cyhalothrin (B1674341) within a polymer shell, its immediate release into the environment is prevented, leading to a longer period of action. google.comgoogle.com For instance, studies on polyurethane microcapsules have demonstrated that the release rate can be modulated by factors such as temperature and pH. acs.org At higher temperatures (45°C), the cumulative release of lambda-cyhalothrin from microcapsules reached 91.47% after 168 hours, compared to 83.53% at 25°C and 61.13% at 15°C, indicating a temperature-dependent release mechanism. acs.org

Nanotechnology-based formulations, such as nanosuspensions, also exhibit superior stability and bioavailability compared to traditional suspension concentrates. nih.gov A lambda-cyhalothrin nanosuspension prepared by a melt emulsification method yielded a mean particle size of just 12.0 nm. nih.gov This reduction in particle size enhances wettability and stability. nih.gov Similarly, double-loaded nano-microcapsules containing both lambda-cyhalothrin and chlorantraniliprole (B1668704) showed a sustained release profile, with cumulative release rates of approximately 80% and 70% respectively over 40 hours. mdpi.comnih.gov This controlled release characteristic is crucial for maintaining effective concentrations over an extended period, reducing the need for frequent applications.

Table 1: Cumulative Release of Lambda-Cyhalothrin from Microcapsule Formulations

Formulation Type Time (hours) Temperature (°C) Cumulative Release (%) Reference
Polyurethane Microcapsules 168 15 61.13 acs.org
Polyurethane Microcapsules 168 25 83.53 acs.org
Polyurethane Microcapsules 168 45 91.47 acs.org
Nano-microcapsules 40 Not Specified ~80 mdpi.com

Microencapsulation serves as a significant safety feature by reducing direct contact with the active ingredient. google.com The polymer shell acts as a barrier, lowering the risk of exposure for applicators. google.comgoogle.com This is particularly relevant for pyrethroids like lambda-cyhalothrin, which can be skin irritants. google.com

Nanotechnology also contributes to better targeting and adhesion. Nano-formulations can improve the retention and adhesion of the insecticide on plant surfaces. mdpi.com For example, nanospheres of lambda-cyhalothrin encapsulated with poly(styrene-co-maleic anhydride) (PSMA) demonstrated high leaf adhesion. This enhanced adhesion is attributed to interactions such as hydrogen bonding between the nanoparticle surface and the leaf cuticle, ensuring the active ingredient remains at the target site and reducing runoff into the environment. mdpi.com This improved targeting increases the probability of pest contact while minimizing exposure to non-target organisms.

Advanced Emulsion, Suspension Concentrate, and Granular Formulation Technologies

Beyond microencapsulation, other advanced formulation technologies are employed to deliver cyhalothrin isomers effectively. These include suspoemulsions (SE), suspension concentrates (SC), and water-dispersible granules (WDG). crodaagriculture.comcrodaagriculture.comcrodaagriculture.com

Suspoemulsions are complex formulations that combine a suspension concentrate of one active ingredient with an emulsion of another, allowing for the co-formulation of compounds with different solubilities. crodaagriculture.comgoogle.com This is advantageous for creating products with a broader spectrum of activity, such as mixtures of lambda-cyhalothrin (dissolved in an oil phase) and a water-insoluble solid pesticide like imidacloprid (B1192907) (suspended in the aqueous phase). google.comgoogle.com

Suspension concentrates are water-based formulations containing finely ground solid particles of the active ingredient suspended in water. crodaagriculture.com They are popular due to their ease of use and the absence of flammable solvents. crodaagriculture.com However, formulating low-melting-point actives like lambda-cyhalothrin as an SC can be challenging, as the heat generated during milling can cause the active ingredient to melt, leading to instability. google.com

Water-dispersible granules (WDG) are a solid, non-dusty formulation that disperses rapidly in water to form a fine particle suspension. crodaagriculture.com This formulation type reduces the inhalation hazard for applicators compared to wettable powders and allows for high loading of the active ingredient. crodaagriculture.compurdue.edu

Role of Adjuvants and Synergists in Enhancing Efficacy and Bioavailability

The performance of (1S)-trans-Y-Cyhalothrin formulations can be significantly enhanced by the inclusion of adjuvants and synergists. Adjuvants are additives that modify the physical properties of the spray solution to improve its application and effectiveness. core.ac.uk They can improve coverage, penetration, and adherence on target surfaces like waxy plant leaves. core.ac.uk Studies on related pyrethroids have shown that silicone and cationic adjuvants can significantly increase efficacy by reducing the surface tension of water, which leads to better spreading on leaf surfaces. sciengine.com

Synergists are compounds that, while having little to no pesticidal activity themselves, can enhance the efficacy of the active ingredient. In the context of formulation, combining active ingredients can produce a synergistic effect. For example, double-loaded nano-microcapsules containing both lambda-cyhalothrin and chlorantraniliprole demonstrated a greater toxic effect on Spodoptera frugiperda than the individual components applied separately, indicating a synergistic interaction facilitated by the co-formulation. mdpi.comnih.gov

Table 2: Examples of Advanced Formulation Technologies for Cyhalothrin Isomers

Formulation Type Description Key Advantages Reference
Suspoemulsion (SE) Combination of a suspension concentrate (SC) and an aqueous emulsion (EW). Allows co-formulation of actives with different solubilities; broadens pest control spectrum. crodaagriculture.comgoogle.com
Suspension Concentrate (SC) Solid active ingredient dispersed in water. Water-based, no flammable solvents, ease of use. crodaagriculture.com
Water Dispersible Granule (WDG) Solid, non-dusty granules that disperse in water. Reduced inhalation hazard, high active ingredient loading, easy package disposal. crodaagriculture.com

Photostability and Hydrolytic Stability within Diverse Formulation Types

The chemical integrity of pyrethroid esters like cyhalothrin can be compromised by environmental factors, primarily UV light (photolysis) and water (hydrolysis), especially at higher pH levels. nih.gov Formulation technology plays a vital role in protecting the active ingredient from such degradation.

Cyhalothrin is generally considered stable to light, but it can be slowly hydrolyzed in water, with the rate increasing at pH values above 9. nih.gov Microencapsulation provides a protective barrier against these environmental factors. The polymer wall of the microcapsule shields the cyhalothrin molecule from direct exposure to UV radiation and water, thereby enhancing its photostability and hydrolytic stability on the treated surface. This protection contributes to the longer persistence and action of encapsulated formulations compared to conventional ones like emulsifiable concentrates. google.com

Regulatory Science, Environmental Policy, and Sustainable Use of 1s Trans Y Cyhalothrin

Environmental Risk Assessment Frameworks for Agrochemicals (Excluding Human Health Criteria)

Environmental risk assessment (ERA) for agrochemicals like (1S)-trans-γ-Cyhalothrin is a structured process designed to evaluate the potential adverse effects on non-target organisms and the broader environment. These frameworks, utilized by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), are typically tiered, starting with conservative, worst-case scenarios and progressing to more realistic, higher-tier assessments if an initial risk is identified. oup.com

The process begins with problem formulation, which outlines the scope of the assessment, including the chemical's use patterns and potential environmental pathways. regulations.gov This is followed by two main components: exposure assessment and effects assessment.

Exposure Assessment: This component estimates the predicted environmental concentrations (PECs) of the pesticide in various environmental compartments like soil, water, and air. ca.gov It considers the chemical's environmental fate properties, such as its persistence (degradation rate), mobility, and potential for bioaccumulation. regulations.govepa.gov For pyrethroids, which tend to adsorb to soil and sediment, runoff is a significant exposure pathway for aquatic ecosystems. ucanr.eduufl.edu Models are often used to predict exposure levels under different agricultural scenarios. ufl.edu

Effects Assessment (Ecotoxicology): This involves evaluating the toxicity of the chemical to a range of non-target organisms. fao.org Standardized laboratory tests are conducted on representative species, including birds, fish, aquatic invertebrates (like Daphnia), earthworms, honeybees, and plants. epa.gov These tests determine acute toxicity (e.g., LC50 - the concentration lethal to 50% of the test population) and chronic toxicity, which assesses longer-term effects on survival, growth, and reproduction. epa.govalliedacademies.org For pyrethroids, there is a high toxicity concern for fish, aquatic invertebrates, and bees. herts.ac.ukherts.ac.ukwho.int

Risk Characterization: In this final step, the exposure and effects data are integrated to characterize the risk. oup.com This is often done by calculating a Risk Quotient (RQ), which is the ratio of the PEC to a relevant ecotoxicological endpoint (e.g., LC50). oup.com If the RQ exceeds a level of concern, it indicates a potential risk, triggering the need for further, more refined assessment or risk mitigation measures. oup.com Some have proposed a new framework that would also incorporate mandatory chronic toxicity tests to assess time-cumulative effects and population-level endpoints from the outset. alliedacademies.org

The U.S. EPA, for instance, assesses pyrethroids as a class of chemicals due to their similar mode of action and ecological effects, which helps to ensure consistency in risk assessment and mitigation strategies. epa.govepa.gov This class-wide approach considers the cumulative impact of these pesticides on the environment. epa.gov

International Regulatory Guidelines and Standards for Pesticide Registration (Focus on Environmental Fate and Ecotoxicology)

International bodies, primarily the Organisation for Economic Co-operation and Development (OECD), have established a comprehensive set of guidelines for the testing of chemicals to ensure a harmonized approach to pesticide registration across member countries. wikipedia.orgoecd.org This system, known as the Mutual Acceptance of Data (MAD), allows data generated in one member country to be accepted in others, reducing the need for duplicative testing. wikipedia.org

The OECD Guidelines for the Testing of Chemicals are divided into sections, with Section 2 focusing on "Effects on Biotic Systems" and Section 3 on "Environmental Fate and Behaviour." wikipedia.orgoecd.orgoecd.org These guidelines provide internationally agreed-upon methods for evaluating the safety of chemicals. oecd.orgoecd.org

Environmental Fate (OECD Section 3): This section outlines the data requirements to understand how a pesticide behaves in the environment. Key studies include:

Hydrolysis: Determines the rate of degradation in water.

Photolysis: Assesses degradation by sunlight in water and on soil surfaces. who.int

Aerobic and Anaerobic Degradation: Measures breakdown by microorganisms in soil, aquatic sediment, and water. regulations.gov

Adsorption/Desorption: Evaluates the tendency of the pesticide to bind to soil particles, which influences its mobility and potential for runoff.

Bioaccumulation: Studies the potential for the pesticide to accumulate in the tissues of organisms. ect.de

Ecotoxicology (OECD Section 2): This section specifies the required tests to determine the toxicity of a pesticide to non-target organisms. Standard tests include:

Avian Toxicity: Acute and reproductive toxicity tests on bird species. oecd.org

Aquatic Toxicity: Acute and chronic tests on fish (e.g., Rainbow Trout) and aquatic invertebrates (e.g., Daphnia magna). who.intoecd.org

Terrestrial Invertebrate Toxicity: Acute and chronic tests on honeybees (contact and oral), earthworms, and other beneficial arthropods. ect.de

Toxicity to Algae and Aquatic Plants: Tests to assess effects on primary producers in aquatic systems.

Regulatory bodies like the U.S. EPA and EFSA have specific data requirements for pesticide registration that are largely based on these OECD guidelines. epa.goveuropa.eu For example, the EPA's regulations under 40 CFR Part 158 detail the necessary environmental fate and ecotoxicology studies. epa.gov Similarly, in the European Union, Regulation (EC) No 1107/2009 and the accompanying data requirements in Regulation (EU) No 283/2013 set the standards for active substance approval. europa.eueuropa.eu These regulations require a comprehensive dataset to assess the environmental risks before a product can be marketed. fao.org

The Influence of Stereochemistry on Regulatory Decisions and Labeling Requirements

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of pesticides. michberk.comtechniques-ingenieur.fr Many pesticides, including γ-cyhalothrin, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. michberk.commdpestnet.org These different stereoisomers can have vastly different toxicological and environmental profiles. michberk.comacs.org

Often, only one isomer (the eutomer) is responsible for the desired pesticidal activity, while the other isomer (the distomer) may be less active, inactive, or even contribute to non-target toxicity. michberk.comtechniques-ingenieur.frresearchgate.net For instance, γ-cyhalothrin is the most biologically active isomer of cyhalothrin (B162358). uconn.edu Specifically, it is one of the two enantiomers that make up lambda-cyhalothrin (B1674341). nih.gov The development of enantioselective or "chiral" pesticides, which isolate the most effective isomer, is a significant advancement in creating more targeted and environmentally responsible agrochemicals. michberk.comtechniques-ingenieur.fr

Regulatory agencies are increasingly recognizing the importance of stereochemistry in risk assessment. europa.eumdpestnet.org

European Union: The European Food Safety Authority (EFSA) has issued guidance stating that, as a general principle, stereoisomers should be treated as different chemical components for risk assessment. europa.eu The regulations require that the technical material tested matches the specifications of the product to be marketed, including its isomeric composition. europa.eueuropa.eu This means that if a product is an isolated isomer like (1S)-trans-γ-Cyhalothrin, the submitted toxicity and environmental fate data should ideally be for that specific isomer.

The use of a single, more active isomer like (1S)-trans-γ-Cyhalothrin can lead to lower application rates compared to racemic mixtures to achieve the same level of pest control. mdpestnet.orguconn.edu This reduction in the amount of active ingredient applied can, in turn, lower the potential for environmental exposure and non-target effects.

Labeling requirements may also reflect the specific isomeric composition. For example, the residue definition for enforcement purposes for lambda-cyhalothrin in the EU includes gamma-cyhalothrin (B44037), recognizing that the latter is a component of the former. nih.gov This ensures that monitoring programs accurately capture the relevant active substances.

Integration of (1S)-trans-Y-Cyhalothrin into Integrated Pest Management (IPM) Systems and Best Management Practices

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. clemson.edupomais.com Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. ucanr.eduokstate.edu

(1S)-trans-γ-Cyhalothrin, as a broad-spectrum pyrethroid insecticide, can be a component of an IPM program when used judiciously. uconn.educlemson.edu Its integration involves several key principles:

Monitoring and Thresholds: Regular monitoring of pest populations to determine if they have reached an economic threshold that warrants chemical intervention. ucanr.edu This prevents unnecessary "insurance" applications. okstate.edu

Targeted Application: Applying the insecticide in a way that minimizes contact with non-target organisms and the environment. This includes avoiding spraying during times when pollinators are active, such as in the early evening. epa.govclemson.edu

Resistance Management: To prevent pests from developing resistance, it is crucial to rotate (1S)-trans-γ-Cyhalothrin with insecticides that have different modes of action. clemson.edupomais.com

Combination with Other Methods: Using the insecticide in conjunction with other control methods, such as biological controls (natural enemies) and cultural practices, for more comprehensive and sustainable pest management. pomais.com

Best Management Practices (BMPs) are specific on-the-ground practices designed to reduce the environmental impact of pesticide use, particularly to protect water quality. lacounty.gov For pyrethroids like (1S)-trans-γ-Cyhalothrin, which are highly toxic to aquatic life and tend to bind to sediment, BMPs focus on reducing runoff and spray drift. ucanr.eduufl.edu

Key BMPs include:

Vegetated Filter Strips (VFS) and Buffers: Maintaining vegetated areas between treated fields and water bodies to trap sediment and pesticide runoff. ucanr.eduepa.gov

Sediment Traps: Constructing basins or traps to allow sediment to settle out of runoff water before it leaves the field. ucanr.edu

Irrigation Management: Using practices like drip irrigation or managing furrow irrigation to minimize tailwater runoff. lacounty.gov

Application Timing: Avoiding applications just before a predicted rainfall event. pomais.comlacounty.gov

Drift Reduction Technologies: Using appropriate nozzles, spray pressure, and boom height, and avoiding spraying in windy conditions to minimize spray drift. ucanr.edu

The U.S. EPA has stipulated label changes for pyrethroids that include requirements for spray drift buffer zones and vegetative filter strips to mitigate risks to aquatic ecosystems. ufl.edu

Socio-Ecological Considerations in Pesticide Use and Environmental Stewardship

The use of pesticides like (1S)-trans-γ-Cyhalothrin involves a complex interplay of social, economic, and ecological factors. Environmental stewardship refers to the responsible use and protection of the natural environment through conservation and sustainable practices.

Socio-Ecological Considerations:

Economic Viability vs. Environmental Protection: Farmers rely on effective pesticides to protect crops and ensure economic viability. However, this must be balanced with the need to protect environmental resources, such as water quality and biodiversity, which also have long-term economic and social value.

Public Perception and Demand: There is growing public awareness and concern about the potential impacts of pesticides on the environment and non-target species, such as pollinators. This influences consumer choices and can drive demand for more sustainable agricultural practices.

Regulatory Frameworks and Community Involvement: Effective environmental protection requires robust regulatory oversight, but also voluntary action and community-level engagement. noosapest.com Programs that involve local stakeholders in monitoring water quality and implementing best practices can be highly effective. oregon.gov

Environmental Stewardship Programs: Various programs and partnerships promote the responsible use of pesticides.

Pesticide Environmental Stewardship Program (PESP): A former U.S. EPA voluntary partnership program that worked with the pesticide user community to promote IPM and reduce pesticide risk. noosapest.comepa.gov Although the program is being sunset, its principles of promoting informed user actions to reduce risk beyond regulatory mandates have been influential. epa.govspraguepest.com

State and Local Initiatives: Many states and local conservation districts have their own stewardship programs. For example, Oregon's Pesticide Stewardship Partnerships bring together local expertise and water quality data to encourage voluntary changes in pesticide management. oregon.gov

Industry and NGO Involvement: Many companies and non-governmental organizations are involved in promoting best management practices and environmental stewardship. spraguepest.compesticidestewardship.org

The core principle of environmental stewardship in the context of pesticide use is that informed actions by users can often achieve greater risk reduction than regulation alone. noosapest.com This involves education, promoting innovative pest control practices like IPM, and fostering a sense of responsibility for protecting the shared environment. epa.govspraguepest.com

Emerging Research Frontiers and Future Perspectives on 1s Trans Y Cyhalothrin

Application of Omics Technologies (Genomics, Metabolomics, Proteomics) in Environmental Toxicology and Resistance Studies

The advent of omics technologies—genomics, metabolomics, and proteomics—is revolutionizing the fields of environmental toxicology and insecticide resistance. For (1S)-trans-γ-Cyhalothrin, a stereoisomer of lambda-cyhalothrin (B1674341), these advanced molecular tools offer unprecedented opportunities to understand its environmental fate, non-target effects, and the mechanisms by which pests develop resistance.

Genomics plays a pivotal role in identifying genes and genetic pathways associated with resistance to (1S)-trans-γ-Cyhalothrin. By comparing the genomes of susceptible and resistant insect populations, researchers can pinpoint specific mutations, such as those in the voltage-gated sodium channel, the primary target of pyrethroids. This genetic information is crucial for developing molecular diagnostics to monitor the spread of resistance in the field, enabling proactive resistance management strategies.

Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of an organism in response to chemical exposure. In the context of (1S)-trans-γ-Cyhalothrin, metabolomics can identify biomarkers of exposure and effect in non-target organisms, offering a more sensitive and holistic assessment of environmental risk. For instance, alterations in the metabolic profiles of aquatic invertebrates or soil microorganisms can signal sublethal toxicity long before population-level effects are observed. Research has begun to explore the metabolic pathways of lambda-cyhalothrin, which can be influenced by other compounds, potentially affecting its toxicity and persistence. researchgate.netnih.gov

Proteomics , the study of the entire set of proteins expressed by an organism, complements genomics and metabolomics by revealing changes in protein expression and function following exposure to (1S)-trans-γ-Cyhalothrin. This can elucidate the molecular mechanisms of toxicity and resistance, such as the upregulation of detoxification enzymes (e.g., cytochrome P450s, esterases, and glutathione (B108866) S-transferases) that metabolize the insecticide. Understanding these protein-level responses is essential for designing more effective and environmentally benign pest control agents.

The integration of these omics technologies provides a powerful, systems-biology approach to studying the environmental toxicology of (1S)-trans-γ-Cyhalothrin. This multi-faceted approach will be instrumental in developing more sustainable pest management practices and mitigating the ecological risks associated with pyrethroid use.

Development of Novel Bioremediation and Phytoremediation Strategies for Contaminated Environments

The widespread use of pyrethroid insecticides, including (1S)-trans-γ-Cyhalothrin, has led to the contamination of soil and aquatic ecosystems. frontiersin.org Bioremediation and phytoremediation are emerging as cost-effective and environmentally friendly strategies to clean up these contaminated environments. uhasselt.be

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify pollutants. A growing body of research has identified various bacterial and fungal strains capable of degrading lambda-cyhalothrin. frontiersin.orgrjlbpcs.com These microorganisms utilize the insecticide as a source of carbon and energy, breaking it down into less toxic compounds. rjlbpcs.com For example, studies have isolated bacterial strains such as Bacillus, Mesorhizobium sp., and Bartonella sp. that demonstrate significant degradation of lambda-cyhalothrin. iaea.orgnih.gov The efficiency of bioremediation can be influenced by environmental factors such as pH, temperature, and the presence of other organic nutrients. asabe.org The use of bacterial consortia, combining multiple strains with different degradation capabilities, has shown promise in achieving more complete and rapid remediation. nih.gov

Microorganism Degradation Efficiency of Lambda-Cyhalothrin Reference
Mesorhizobium sp. (S1B)29% removal of 250 mg/L in 20 days iaea.org
Bartonella sp. (S2B)40% removal of 250 mg/L in 20 days iaea.org
Bacillus consortiumHigher degradation than individual strains nih.gov
Rhodococcus erythropolisDegraded 0.1% commercial Lambda-cyhalothrin rjlbpcs.com
Ralstonia eutrophaEffective degradation at optimal pH and temperature asabe.org

Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants in the soil and water. cpsjournal.org This technology is particularly promising for large areas with low to moderate levels of contamination. hchforum.com Plants can absorb (1S)-trans-γ-Cyhalothrin from the soil through their roots and subsequently metabolize it into less harmful substances, a process known as phytodegradation. hchforum.com Additionally, the rhizosphere—the soil region immediately surrounding the plant roots—is a hotbed of microbial activity. Plants can release exudates that stimulate the growth and activity of pesticide-degrading microbes in the rhizosphere, a process termed rhizoremediation. uhasselt.be The selection of appropriate plant species with high biomass, extensive root systems, and tolerance to the contaminant is critical for successful phytoremediation. cpsjournal.org

Future research in this area will focus on identifying and engineering more robust microbial strains and plant species with enhanced degradation capabilities. The combination of bioremediation and phytoremediation, along with optimizing environmental conditions, holds significant potential for the sustainable management of environments contaminated with (1S)-trans-γ-Cyhalothrin.

Advanced Modeling and Prediction of Environmental Behavior and Ecological Impact

Predicting the environmental fate and ecological impact of (1S)-trans-γ-Cyhalothrin is essential for conducting accurate risk assessments and developing effective mitigation strategies. Advanced modeling techniques are increasingly being employed to simulate the complex processes that govern the transport, transformation, and bioavailability of this insecticide in the environment.

Environmental Fate Modeling integrates the physicochemical properties of (1S)-trans-γ-Cyhalothrin with environmental parameters to predict its distribution in different environmental compartments, such as soil, water, and air. Due to its high octanol-water partition coefficient (Kow), (1S)-trans-γ-Cyhalothrin has a strong tendency to adsorb to soil and sediment particles, which limits its mobility in the environment but can also lead to its persistence in these matrices. pyrethroids.comnih.gov Models like the Storm Water Management Model (SWMM) have been used to simulate the runoff of pyrethroids from urban and agricultural landscapes, providing valuable insights into their potential to contaminate surface waters. acs.org These models can help identify high-risk areas and inform the implementation of best management practices, such as vegetative filter strips, to reduce off-site transport. epa.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or toxicity of a chemical based on its molecular structure. ui.ac.id For (1S)-trans-γ-Cyhalothrin, QSAR models can be developed to predict its toxicity to a wide range of non-target organisms, including aquatic invertebrates, fish, and beneficial insects. nih.gov By correlating specific molecular descriptors with toxicological endpoints, QSAR can help to prioritize chemicals for further testing and to design safer alternatives. While some QSAR studies have been conducted for pyrethroids, more research is needed to develop and validate models specifically for (1S)-trans-γ-Cyhalothrin and its various stereoisomers. nih.govdokumen.pubunc.edu

Ecological Modeling aims to predict the population- and ecosystem-level impacts of (1S)-trans-γ-Cyhalothrin exposure. These models can simulate how the direct toxic effects on individual organisms translate into broader ecological consequences, such as changes in community structure, food web dynamics, and ecosystem function. For example, models can be used to assess the potential for indirect effects, such as the decline of predator populations due to a reduction in their prey base. ijcrt.org

The continued development and refinement of these advanced modeling approaches will enhance our ability to predict and manage the environmental risks associated with (1S)-trans-γ-Cyhalothrin, contributing to its safer and more sustainable use.

Design of Next-Generation Pyrethroid Analogs with Enhanced Environmental Profiles and Reduced Off-Target Effects

The development of synthetic pyrethroids has been a continuous effort to improve upon the insecticidal properties of natural pyrethrins (B594832) while enhancing their stability in the environment. nih.govnih.gov However, concerns about the off-target effects of conventional pyrethroids on non-target organisms and the development of insecticide resistance have spurred research into the design of next-generation analogs with improved environmental profiles. mdpi.comequiterre.org

The primary goal in designing new pyrethroid analogs is to maintain or enhance their high insecticidal efficacy while reducing their toxicity to non-target species, particularly aquatic organisms and pollinators. pyrethroids.com This can be achieved through several strategies:

Metabolic Lability: Introducing specific chemical moieties into the pyrethroid structure can make the molecule more susceptible to degradation by metabolic enzymes present in non-target organisms but not in target pests. This can lead to a more favorable selective toxicity profile.

Pro-insecticides: Designing pro-insecticides that are inactive until they are metabolically activated within the target insect is another promising approach. This can minimize their impact on non-target organisms that lack the specific enzymes required for activation.

Another key aspect of designing next-generation pyrethroids is to address the issue of insecticide resistance. This can involve developing compounds that target different sites on the voltage-gated sodium channel or that are less susceptible to detoxification by resistance-associated enzymes. mdpi.com

The design of new pyrethroid analogs is a multidisciplinary endeavor that requires a deep understanding of structure-activity relationships, toxicology, and environmental chemistry. The use of computational tools, such as QSAR and molecular docking, can aid in the rational design of new compounds with desired properties. dokumen.pub The ultimate aim is to develop new pyrethroids that are not only effective for pest control but also compatible with the principles of sustainable agriculture and environmental protection.

Interdisciplinary Approaches to Sustainable Pest Management and Ecosystem Health in a Changing Climate

Ensuring sustainable pest management and protecting ecosystem health in the face of a changing climate requires a shift away from reliance on single-tactic approaches towards more integrated and interdisciplinary strategies. While (1S)-trans-γ-Cyhalothrin can be an effective tool for pest control, its long-term sustainability depends on its incorporation into a broader Integrated Pest Management (IPM) framework. jj-jebagro.comnih.gov

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. pnwhandbooks.orgnih.gov Chemical control, including the use of pyrethroids like (1S)-trans-γ-Cyhalothrin, is used only when monitoring indicates it is needed and is targeted to minimize risks to human health and the environment. researchgate.net By rotating insecticide modes of action, IPM programs can also help to delay the development of resistance. pnwhandbooks.orgunl.edu

Climate change is expected to exacerbate pest problems by altering insect life cycles, expanding their geographic ranges, and increasing the frequency of outbreaks. This will place greater pressure on existing pest management strategies. Interdisciplinary research is needed to understand how climate change will affect the efficacy and environmental fate of (1S)-trans-γ-Cyhalothrin. For example, increased temperatures could alter its persistence in the environment, while changes in rainfall patterns could affect its runoff into aquatic systems.

Ecosystem health is a central tenet of sustainable pest management. The off-target impacts of pesticides on beneficial insects, such as pollinators and natural enemies of pests, can disrupt ecosystem services that are vital for agricultural productivity and biodiversity. ijcrt.org Research is ongoing to develop and promote the use of selective insecticides and application techniques that minimize harm to non-target organisms. mdpi.com Furthermore, promoting on-farm biodiversity through practices like planting hedgerows and cover crops can enhance natural pest control and reduce the need for insecticide applications.

A truly sustainable approach to pest management requires collaboration among entomologists, ecologists, toxicologists, climatologists, and social scientists. By integrating knowledge from these diverse fields, we can develop and implement pest management strategies that are effective, economically viable, and environmentally sound, ensuring the long-term health of our agricultural and natural ecosystems.

Q & A

Q. How to address ethical and data-sharing challenges in studies involving this compound's human health impacts?

  • Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing while anonymizing sensitive health datasets. Collaborate with ethics boards to balance open science mandates (e.g., EU Open Science Cloud) with GDPR compliance. Use controlled-access repositories for raw epidemiological data .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across independent labs, analytical techniques, and computational models .
  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to structure hypotheses .
  • Reproducibility : Adhere to journal guidelines (e.g., Analytical Chemistry) for detailed method sections and supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.